molecular formula C9H9N3S2 B187115 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine CAS No. 83757-08-8

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B187115
CAS No.: 83757-08-8
M. Wt: 223.3 g/mol
InChI Key: UOIUWIYFNWLYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound based on the 1,2,4-thiadiazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. Thiadiazole derivatives are extensively investigated in pharmaceutical research for their potential application across multiple therapeutic areas. These heterocyclic compounds are recognized as promising scaffolds for developing new antimicrobial agents, demonstrating activity against a range of bacterial strains . Furthermore, the 1,3,4-thiadiazole core is a key structural component in several established drugs, including the diuretic and carbonic anhydrase inhibitor acetazolamide, and the first-generation cephalosporin antibiotic cefazolin, underscoring its proven pharmacologic relevance . Beyond antimicrobial applications, this class of compounds shows significant promise in oncology research. Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, with some showing potent effects . The mechanism of action for thiadiazole derivatives can vary but often involves interaction with enzymatic targets. For instance, some are studied as inhibitors of carbonic anhydrase isozymes like CA IX and XII, which are overexpressed in hypoxic tumor environments and contribute to tumor acidification and progression . The inherent chemical and metabolic stability of the thiadiazole ring, combined with its ability to engage in hydrogen bonding, makes it a valuable bioisostere in rational drug design, frequently used to replace other heterocyclic systems like oxadiazoles to improve lipid solubility and tissue permeability . Researchers value this compound as a versatile building block for constructing more complex molecules or as a candidate for direct biological screening in the discovery of new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUWIYFNWLYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340307
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83757-08-8
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive analysis of the basic properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates structural analysis, predictive chemistry, and established experimental protocols to offer a thorough understanding of its anticipated basicity. It is designed to be a foundational resource for researchers working with this compound, providing both theoretical insights and practical methodologies for its characterization.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This and related scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The acid-base properties, specifically the basicity (pKa of the conjugate acid), of a drug candidate are a critical physicochemical parameter. Basicity influences a molecule's solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and its interaction with biological targets.

A thorough search of scientific literature and chemical databases indicates a scarcity of experimentally determined pKa values for this compound. This guide, therefore, aims to bridge this gap by:

  • Analyzing the molecular structure to predict the primary basic center.

  • Presenting key physicochemical data.

  • Providing detailed experimental protocols for the empirical determination of its pKa.

  • Illustrating a general workflow for basicity determination.

  • Proposing a hypothetical biological context for this class of compounds.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₉N₃S₂[4]
Molecular Weight 223.32 g/mol [4]
Appearance White to light yellow powder or crystal[5]
Melting Point 110 °C[6]
Boiling Point (Predicted) 416.2 ± 38.0 °C[6]
Density (Predicted) 1.39 ± 0.1 g/cm³[6]
Solubility Low solubility in water; soluble in DMSO and Methanol (slightly)[7][8]
pKa (Predicted) 2.46 ± 0.10 (for the isomeric 2-amino-5-benzylthio-1,3,4-thiadiazole)[8]

Note: The predicted pKa value is for a structural isomer and should be used with caution. It is included to provide a rough estimate, suggesting the compound is a weak base. Direct experimental determination is required for an accurate value.

Structural Analysis of Basicity

The basicity of this compound arises from the presence of lone pairs of electrons on its three nitrogen atoms, which can act as proton acceptors. The potential sites for protonation are:

  • N(2) of the thiadiazole ring.

  • N(4) of the thiadiazole ring.

  • The exocyclic amino group (-NH₂) at the C5 position.

The most likely site of protonation is the exocyclic amino group . This can be rationalized as follows:

  • Aromaticity and Electron Delocalization: The 1,2,4-thiadiazole ring is an aromatic system. The lone pairs on the ring nitrogen atoms (N2 and N4) are integral to the π-electron system. Protonation at these sites would disrupt the aromaticity, which is energetically unfavorable.

  • Electron-Withdrawing Nature of the Ring: The thiadiazole ring is electron-deficient. This property decreases the electron density on the ring nitrogens, making them less basic.

  • Exocyclic Amino Group: In contrast, the lone pair on the exocyclic amino nitrogen is more available for protonation. While there is some resonance delocalization into the ring, this effect is less pronounced than the involvement of the ring nitrogens in the aromatic system. The resulting conjugate acid would be stabilized by resonance.

This prediction is consistent with the behavior of similar 5-amino-substituted heterocyclic systems where the exocyclic amino group is typically the most basic center.

Experimental Protocols for pKa Determination

Given the compound's predicted weak basicity and low aqueous solubility, standard potentiometric titration in water is often impractical[9][10]. The following methods are recommended for accurately determining the pKa.

Potentiometric Titration in Co-Solvent Mixtures

This method involves titrating the compound in a mixture of water and an organic co-solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility. The apparent pKa (pKa*) is measured at various co-solvent concentrations and then extrapolated to 0% co-solvent to estimate the aqueous pKa.

Protocol:

  • Preparation of Solutions: Prepare a series of solutions of this compound (e.g., 1-5 mM) in different water/methanol ratios (e.g., 20:80, 40:60, 60:40 v/v).

  • Calibration: Calibrate a pH electrode using standard aqueous buffers. For measurements in co-solvents, apply a correction factor or use electrodes specifically designed for non-aqueous media.

  • Titration: Titrate each solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH or potential as a function of the titrant volume.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa* at each co-solvent percentage is the pH at the half-equivalence point.

  • Extrapolation: Plot the measured pKa* values against the mole fraction or percentage of the organic co-solvent. Extrapolate the resulting linear plot to zero co-solvent to obtain the aqueous pKa value. Difference plot methods, such as Bjerrum plots, can also be used for more precise analysis[11].

UV-Vis Spectrophotometric pH Titration

This method is highly sensitive and requires only a small amount of the compound. It is ideal for poorly soluble substances and relies on the principle that the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.

Protocol:

  • Spectrum Scans: Record the UV-Vis absorbance spectra of the compound (at a constant concentration, e.g., 50 µM) in a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Identify Analytical Wavelengths: Identify wavelengths where the difference in absorbance between the protonated (acidic pH) and neutral (basic pH) forms is maximal.

  • Absorbance Measurements: Prepare a series of buffered solutions with precisely known pH values. Add a constant aliquot of a stock solution of the compound to each buffer. Measure the absorbance at the selected analytical wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The resulting data will form a sigmoidal curve. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the curve[10].

Capillary Electrophoresis (CE)

Capillary electrophoresis can determine pKa based on the change in electrophoretic mobility of a compound as a function of the background electrolyte pH. It is particularly well-suited for sparingly soluble compounds as it requires only nanogram quantities.[12]

Protocol:

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with different pH values.

  • Sample Injection: Inject a small plug of the sample solution into the capillary.

  • Electrophoresis: Apply a high voltage across the capillary and record the migration time of the analyte at each pH.

  • Mobility Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH from the migration time.

  • Data Analysis: Plot the effective mobility against the pH. The data will form a sigmoidal curve, and the pKa corresponds to the pH at the inflection point, where the mobility is halfway between the mobility of the fully protonated and neutral species.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a novel, poorly soluble, weakly basic compound like this compound.

G cluster_prep Phase 1: Preparation & Preliminary Analysis cluster_exp Phase 2: Experimental pKa Determination cluster_analysis Phase 3: Data Analysis & Validation A Compound Synthesis & Purification B Structural Analysis (Predict Protonation Site) A->B C Solubility Screening (Aqueous & Co-solvents) A->C D Method Selection (e.g., UV-Vis, Potentiometry) C->D E Prepare Solutions (Buffers, Titrants) D->E F Instrument Calibration E->F G Execute Titration / Spectrophotometric Scans F->G H Plot Raw Data (pH vs. Volume or Abs vs. pH) G->H I Apply Mathematical Model (e.g., Henderson-Hasselbalch) H->I J Calculate pKa Value I->J K Validate with Secondary Method (Optional) J->K

Workflow for pKa determination of a novel compound.
Hypothetical Signaling Pathway Involvement

Derivatives of 5-amino-1,3,4-thiadiazole have been investigated for a range of biological activities, including anticancer effects.[13][14] Some small molecule drugs exert their effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a hypothetical scenario where a compound from this class could act as a kinase inhibitor within the MAPK/ERK pathway, a common target in cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Hypothetical Inhibitor (Thiadiazole Derivative) Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While direct experimental data on the basicity of this compound is not currently published, a comprehensive analysis of its structure strongly suggests that the exocyclic 5-amino group is the primary basic center, and the compound is expected to be a weak base. This guide provides robust and detailed experimental protocols, such as potentiometric titration in co-solvents and UV-Vis spectrophotometry, that are well-suited for the accurate determination of its pKa. The provided workflows and diagrams serve as a practical framework for researchers, enabling a systematic approach to characterizing this and similar molecules, which is a critical step in the drug discovery and development process.

References

An In-Depth Technical Guide to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS No. 25660-71-3). Often referred to as 2-amino-5-(benzylthio)-1,3,4-thiadiazole, this heterocyclic compound is a key intermediate in the synthesis of molecules with significant pharmacological potential. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details the synthesis, characterization, and a key signaling pathway associated with the anticancer activity of this class of compounds.

Chemical Structure and Properties

The core of the molecule is a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with an amino group at position 2 and a benzylsulfanyl (benzylthio) group at position 5.

Chemical Identifiers

  • IUPAC Name: 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine[1]

  • CAS Number: 25660-71-3[1]

  • Molecular Formula: C₉H₉N₃S₂[1]

  • SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)N

  • InChI Key: BHIGBGKIAJJBGD-UHFFFAOYSA-N

Physicochemical Data

The quantitative physicochemical properties of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 223.32 g/mol [1]
Melting Point 157.0 to 161.0 °C[1]
Boiling Point 416.2 °C at 760 mmHg (Predicted)[1]
Density 1.39 g/cm³ (Predicted)[1]
Flash Point 205.5 °C[1]
pKa 2.46 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Appearance White to light yellow crystalline powder[2]

Experimental Protocols

The synthesis of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine is typically achieved via a two-step process. First, the core heterocyclic ring, 2-amino-5-mercapto-1,3,4-thiadiazole, is synthesized. This is followed by a selective S-alkylation (benzylation) reaction at the thiol group.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This protocol is based on the well-established cyclization of thiosemicarbazide with carbon disulfide.

Materials:

  • Thiosemicarbazide

  • Anhydrous Sodium Carbonate

  • Carbon Disulfide (CS₂)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure: [3]

  • Suspend thiosemicarbazide (0.1 mol) in absolute ethanol (35 mL).

  • Add anhydrous sodium carbonate (0.1 mol) and carbon disulfide (0.12 mol) to the suspension.

  • Reflux the mixture with stirring at approximately 50°C for one hour.

  • Continue heating the mixture in a steam bath for an additional four hours.

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Dissolve the resulting residue in water (40 mL).

  • Acidify the aqueous solution with concentrated HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to yield 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 2: Synthesis of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

This protocol describes the S-benzylation of the thiol group on the pre-formed thiadiazole ring.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (from Step 1)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Benzyl Chloride

Procedure: [4]

  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) and potassium hydroxide (10 mmol) in ethanol to prepare the potassium salt of the starting material.

  • Add benzyl chloride (10 mmol) to the mixture.

  • Reflux the reaction mixture for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine.

Workflow for Synthesis

The logical flow of the synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products Thiosemicarbazide Thiosemicarbazide Cyclization Step 1: Cyclization Thiosemicarbazide->Cyclization CS2 Carbon Disulfide CS2->Cyclization BenzylChloride Benzyl Chloride Benzylation Step 2: S-Benzylation BenzylChloride->Benzylation Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Cyclization->Intermediate Forms Heterocycle FinalProduct 5-(Benzylsulfanyl)-1,3,4- thiadiazol-2-amine Benzylation->FinalProduct Forms Final Product Intermediate->Benzylation G cluster_tumor_cell Tumor Cell (Intracellular) cluster_membrane Cell Membrane cluster_extracellular Tumor Microenvironment (Extracellular) Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA IX Gene Expression HIF1a->CAIX_Gene Upregulates Transcription Metabolism Glycolytic Metabolism H_in Intracellular Protons (H⁺) Metabolism->H_in CO2_in CO₂ Metabolism->CO2_in pHi Alkaline pHi (Survival, Proliferation) H_in->pHi Threatens CAIX Carbonic Anhydrase IX (CA IX) CO2_in->CAIX CAIX->pHi Maintains H_out Extracellular Protons (H⁺) CAIX->H_out Catalyzes HCO3_out Bicarbonate (HCO₃⁻) CAIX->HCO3_out Catalyzes pHe Acidic pHe (Acidosis) H_out->pHe Invasion Invasion & Metastasis pHe->Invasion Promotes Thiadiazole 5-(Benzylsulfanyl)-1,3,4- thiadiazol-2-amine (Inhibitor) Thiadiazole->CAIX INHIBITS

References

A Comprehensive Technical Guide to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the chemical compound with the CAS number 25660-71-3. While the user requested information on "3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine," the provided CAS number corresponds to 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its various synonyms, including 2-Amino-5-benzylthio-1,3,4-thiadiazole. This document will focus on the latter, presenting its chemical properties, synthesis protocols, and biological activities as reported in scientific literature. This compound and its derivatives have garnered interest in the pharmaceutical industry for their potential therapeutic applications, including antitumor, antimicrobial, and antidepressant activities.

Physicochemical Properties

The fundamental physicochemical properties of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine are summarized below.

PropertyValue
CAS Number 25660-71-3
Molecular Formula C₉H₉N₃S₂
Molecular Weight 223.32 g/mol
Melting Point 157.0 to 161.0 °C
Boiling Point 416.2 °C at 760 mmHg
Flash Point 205.5 °C
Density 1.39 g/cm³
Vapor Pressure 3.89E-07 mmHg at 25°C
Refractive Index 1.693
pKa 2.46±0.10 (Predicted)
Storage Temperature 2-8°C
Solubility DMSO (Slightly), Methanol (Slightly)
Biological Activity

5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for a range of biological activities. Notably, they have shown potential as antitumor agents against various cancer cell lines, including human cervix adenocarcinoma (HeLa), human liver cancer (SMMC-7721), human breast cancer (MCF-7), and human lung cancer (A549) cells.[1] The antitumor potential is often evaluated using the CCK-8 assay for cell viability.[1] Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial, antidepressant, and diuretic properties.[2][3][4]

A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives demonstrated notable in-vitro cytotoxicity against various cancer cell lines. The IC₅₀ values for a selection of these compounds are presented below.

CompoundR GroupPC3 (Prostate Cancer) IC₅₀ (µM)U87 (Glioblastoma) IC₅₀ (µM)MDA (Breast Cancer) IC₅₀ (µM)
3a 2-F>25075±1.2>250
3b 3-F>250>25035±0.97
3c 4-F55±0.580±1.3455±1.15
3d 2-Cl>250104±2.1366±1.63
3e 3-Cl110±2.42>25078±3.03
3g m-OCH₃--9

Data sourced from a study on the cytotoxicity of novel 1,3,4-thiadiazole derivatives, with imatinib (IC₅₀ = 20 µM against MDA) as a reference drug.[5]

Experimental Protocols

Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives[5]

Step 1: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2)

  • In a flask, stir equimolar amounts of 4-trifluoromethylphenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in acetonitrile for 30 minutes.

  • Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the mixture.

  • Continue stirring for 24 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).

  • Remove the acetonitrile under reduced pressure.

  • Add ethyl acetate and water to the residue. Separate the aqueous layer.

  • Wash the organic layer twice with 5% sodium bicarbonate, diluted sulfuric acid, and brine.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Evaporate the ethyl acetate to obtain a yellow powder, which is then crystallized from ethanol.

Step 2: Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives (3a-3l)

  • Treat equimolar quantities of the product from Step 1 (compound 2) with the appropriate benzyl chloride derivative.

  • The reaction is carried out in ethanol with potassium hydroxide under reflux for 24 hours.

G cluster_0 Step 1: Synthesis of Intermediate (2) cluster_1 Step 2: Synthesis of Final Products (3a-3l) 4-Trifluoromethylphenylacetic_acid 4-Trifluoromethylphenylacetic acid EDC_HOBt EDC, HOBt, CH3CN, rt, 24h 4-Trifluoromethylphenylacetic_acid->EDC_HOBt 5-amino-1,3,4-thiadiazole-2-thiol 5-amino-1,3,4-thiadiazole-2-thiol 5-amino-1,3,4-thiadiazole-2-thiol->EDC_HOBt Intermediate_2 N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2) EDC_HOBt->Intermediate_2 KOH_EtOH KOH, EtOH, reflux, 24h Intermediate_2->KOH_EtOH Benzyl_chloride_derivatives Benzyl chloride derivatives Benzyl_chloride_derivatives->KOH_EtOH Final_Products N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives (3a-3l) KOH_EtOH->Final_Products

Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives.
Synthesis of 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole Derivatives[2]

  • To a solution of 5-mercapto-2-amino-1,3,4-thiadiazole (0.003 mole) in absolute ethanol (30 ml), add potassium hydroxide (1.12 g) and the substituted benzyl halide (0.03 mole).

  • Reflux the mixture for 2 hours.

  • After cooling, collect the precipitate by filtration.

  • Dry and recrystallize the product from acetic acid.

G Start 5-mercapto-2-amino-1,3,4-thiadiazole Process Reflux for 2 hours Start->Process Reagents Substituted benzyl halide, KOH, Absolute Ethanol Reagents->Process Workup Cooling, Filtration, Drying Process->Workup Final_Product 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole Workup->Final_Product

Synthesis of 5-Substituted Benzyl Thio-2-amino-1,3,4-thiadazole.
In-vitro Cytotoxicity Assessment (MTT Assay)[5]

  • Seed cells from different cancer cell lines (PC3, U87, and MDA) in 96-well plates at a density of 8,000–10,000 viable cells per well.

  • Incubate for 48 hours to allow for cell attachment.

  • Treat the cells with various concentrations (0.1-250 µg/mL) of the synthesized 1,3,4-thiadiazole derivatives (compounds 3a-3l).

  • Following treatment, perform an MTT assay to determine cell viability and calculate the IC₅₀ values.

References

Molecular Weight of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and professionals in the fields of chemistry and drug development can find comprehensive data on the molecular weight of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine in this technical summary. The compound, a subject of interest in medicinal chemistry, has a precisely determined molecular weight essential for accurate experimental design and analysis.

The molecular formula for this compound is C₉H₉N₃S₂[1]. Its molecular weight is a key parameter for stoichiometric calculations, solution preparation, and analytical characterization.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of C) + (Number of Hydrogen atoms × Atomic weight of H) + (Number of Nitrogen atoms × Atomic weight of N) + (Number of Sulfur atoms × Atomic weight of S)

(9 × 12.011) + (9 × 1.008) + (3 × 14.007) + (2 × 32.06) = 223.32 g/mol

This calculated value is consistent with the formula weight provided in chemical databases[1].

Quantitative Data Summary

For clarity and ease of reference, the elemental composition and corresponding atomic weights are summarized in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH91.008[2][3][4][5]9.072
NitrogenN314.007[6][7][8][9]42.021
SulfurS232.06[10][11][12][13]64.12
Total 223.312

Note: The final calculated molecular weight may vary slightly depending on the precision of the atomic weights used.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with commercially available starting materials. The key strategic steps involve the formation of an N-cyano-S-benzylisothiourea intermediate, followed by an oxidative intramolecular cyclization to yield the target 1,2,4-thiadiazole ring system. This approach is based on established methodologies for the synthesis of substituted 5-amino-1,2,4-thiadiazoles.

Logical Workflow of the Synthesis

Synthesis_Pathway Thiourea Thiourea S_BenzylisothiouroniumChloride S-Benzylisothiouronium Chloride Thiourea->S_BenzylisothiouroniumChloride Step 1a: Ethanol, Reflux BenzylChloride Benzyl Chloride BenzylChloride->S_BenzylisothiouroniumChloride Intermediate N-Cyano-S-benzylisothiourea S_BenzylisothiouroniumChloride->Intermediate Step 1b: Base Cyanamide Cyanamide Cyanamide->Intermediate TargetCompound This compound Intermediate->TargetCompound Step 2: Oxidative Cyclization OxidizingAgent Oxidizing Agent (e.g., Bromine) OxidizingAgent->TargetCompound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following experimental procedures are adapted from established and reliable literature precedents for analogous chemical transformations.

Step 1: Synthesis of N-Cyano-S-benzylisothiourea (Intermediate)

This step involves the initial formation of S-benzylisothiouronium chloride, followed by its reaction with cyanamide to yield the key intermediate.

Part A: Synthesis of S-Benzylisothiouronium Chloride

  • Materials: Thiourea, Benzyl Chloride, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (1.0 eq) and ethanol.

    • To this suspension, add benzyl chloride (1.0 eq) portion-wise.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, during which the solids will dissolve.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

    • Collect the precipitated white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford S-benzylisothiouronium chloride. This product is often used in the next step without further purification.

Part B: Synthesis of N-Cyano-S-benzylisothiourea

  • Materials: S-Benzylisothiouronium Chloride, Cyanamide, Sodium Hydroxide, Water, Ethanol.

  • Procedure:

    • In a beaker, dissolve cyanamide (1.1 eq) in water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water, keeping the temperature below 10 °C.

    • In a separate flask, dissolve S-benzylisothiouronium chloride (1.0 eq) in ethanol.

    • Slowly add the aqueous solution of sodium cyanamide to the ethanolic solution of S-benzylisothiouronium chloride with vigorous stirring.

    • Continue stirring at room temperature for 3-4 hours.

    • Reduce the volume of the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield N-cyano-S-benzylisothiourea.

Step 2: Oxidative Cyclization to this compound (Target Compound)
  • Materials: N-Cyano-S-benzylisothiourea, Chloroform (or other suitable solvent), Bromine.

  • Procedure:

    • Suspend N-cyano-S-benzylisothiourea (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in chloroform dropwise to the suspension with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

    • The resulting precipitate (hydrobromide salt of the product) is collected by filtration.

    • To obtain the free base, suspend the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or dilute ammonia solution) until the pH is approximately 8.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data

As this is a proposed pathway, the yields are estimates based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Predicted Yield (%)
S-Benzylisothiouronium ChlorideC₈H₁₁ClN₂S202.71White Crystalline Solid172-174>95
N-Cyano-S-benzylisothioureaC₉H₉N₃S191.26SolidNot Reported70-85
This compoundC₉H₉N₃S₂223.32Solid12060-75

Characterization Data (Predicted)

The following are predicted spectroscopic data for the target compound based on its structure and data from analogous compounds.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.50-7.20 (m, 5H, Ar-H)

    • δ 6.80 (s, 2H, -NH₂)

    • δ 4.40 (s, 2H, -S-CH₂-)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 178.0 (C-5)

    • δ 165.0 (C-3)

    • δ 137.5 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 36.0 (-S-CH₂-)

  • Mass Spectrometry (ESI+): m/z 224.03 [M+H]⁺

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 3050 (Ar C-H stretching), 2920 (Aliphatic C-H stretching), 1640 (C=N stretching), 1550 (N-H bending).

Safety Considerations

  • Benzyl chloride is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanamide and its solutions are toxic. Avoid inhalation and skin contact.

  • Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of safety glasses, lab coats, and gloves.

This guide provides a robust framework for the synthesis of this compound. Researchers should consult the primary literature for more detailed information on related reactions and adapt the procedures as necessary for their specific laboratory conditions.

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and Related Compounds

Disclaimer: There is no specific scientific literature detailing the mechanism of action for the exact compound this compound. This guide, therefore, provides an in-depth overview of the known biological activities and potential mechanisms of action of the broader class of 1,2,4-thiadiazole derivatives, to which this compound belongs. The information presented is based on structurally related compounds and should be considered as a hypothetical framework for investigating this compound.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have been reported to exhibit a diverse range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are highly dependent on the nature and position of the substituents on the thiadiazole core.[1]

Potential Mechanisms of Action

Based on the literature for related 1,2,4-thiadiazole derivatives, several potential mechanisms of action can be hypothesized for this compound.

Anticancer Activity

A significant body of research points to the potential of thiadiazole derivatives as anticancer agents.[2][4][5] The proposed mechanisms are often multifaceted and can involve the modulation of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many small molecule cancer drugs target protein kinases. Derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of various kinases. For instance, some have been shown to target the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overactive in human lung cancer.[2] The inhibition of such kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and migration.

  • Induction of Apoptosis: Thiadiazole derivatives may induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic process.[5]

  • Cell Cycle Arrest: Some compounds containing the thiadiazole moiety have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

A potential signaling pathway that could be targeted by 1,2,4-thiadiazole derivatives in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Thiadiazole 1,2,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 1,2,4-thiadiazole derivative.

Neuroprotective Effects

Certain 1,2,4-thiadiazole derivatives have been identified as potent neuroprotectors.[6] A key proposed mechanism for this neuroprotective action is the stabilization of mitochondrial function. Mitochondria are crucial for neuronal survival, and their dysfunction is a hallmark of many neurodegenerative diseases. By preserving mitochondrial integrity and function, these compounds may protect neurons from degenerative processes.[6]

Enzyme Inhibition

The 1,2,4-thiadiazole moiety is known to be an inhibitor of certain enzymes, particularly cysteine proteases like papain and cathepsins.[1] This inhibitory activity is thought to involve the reactivity of the sulfur atom within the thiadiazole ring. The benzylsulfanyl group in this compound could also play a role in directing the molecule to the active site of target enzymes.

Quantitative Data for 1,3,4-Thiadiazole Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the anticancer activity of some related 1,3,4-thiadiazole derivatives to provide a context for the potency of this class of compounds.

Compound ClassCancer Cell LineActivity MetricValue (µM)Biological Target
2,5-disubstituted 1,3,4-thiadiazoleA549 (Lung)IC501.62PI3K/Akt/mTOR
2,5-disubstituted 1,3,4-thiadiazoleMCF-7 (Breast)IC501.52LSD-1
2,5-disubstituted 1,3,4-thiadiazoleA549 (Lung)IC501.03EGFR/HER-2
Pyrazoline-based 1,3,4-thiadiazoleMCF-7 (Breast)IC5063.2Not specified
3-heteroarylindoles with 1,3,4-thiadiazoleMCF-7 (Breast)IC501.01 - 2.04Not specified

Data synthesized from multiple sources.[4][5]

Experimental Protocols

To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments would be necessary.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the thiadiazole compound for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Kinase Inhibition Assay
  • Objective: To determine if the compound inhibits the activity of specific protein kinases.

  • Methodology:

    • A purified recombinant kinase is incubated with its specific substrate (e.g., a peptide) and ATP in a reaction buffer.

    • The thiadiazole compound at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a set time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

    • The IC50 value for kinase inhibition is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with the thiadiazole compound for a specific duration.

    • The cells are then harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Compound Novel 1,2,4-Thiadiazole Compound CellLines Panel of Cancer Cell Lines Compound->CellLines KinasePanel Kinase Inhibition Screening Panel Compound->KinasePanel MTT MTT Assay for Cytotoxicity (IC50) CellLines->MTT FlowCytometry Flow Cytometry for Cell Cycle Analysis MTT->FlowCytometry If cytotoxic ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MTT->ApoptosisAssay If cytotoxic WesternBlot Western Blot for Pathway Modulation FlowCytometry->WesternBlot ApoptosisAssay->WesternBlot TargetKinase Specific Kinase Inhibition Assay (IC50) KinasePanel->TargetKinase Identified Hits TargetKinase->WesternBlot Confirm Cellular Activity AnimalModel In Vivo Efficacy in Animal Models WesternBlot->AnimalModel

Caption: A hypothetical experimental workflow for characterizing a novel thiadiazole derivative.

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-thiadiazole derivatives is highly influenced by the substituents at the C3 and C5 positions.

G cluster_sar Structure-Activity Relationship Logic ThiadiazoleCore 1,2,4-Thiadiazole Core C3_Substituent Substituent at C3 (e.g., Benzylsulfanyl) ThiadiazoleCore->C3_Substituent Influences C5_Substituent Substituent at C5 (e.g., Amine) ThiadiazoleCore->C5_Substituent Influences BiologicalActivity Biological Activity (e.g., Anticancer, Neuroprotective) C3_Substituent->BiologicalActivity Determines Potency & Selectivity C5_Substituent->BiologicalActivity Determines Potency & Selectivity

Caption: Logical relationship of substituents to the biological activity of 1,2,4-thiadiazoles.

For example, the nature of the substituent at the C3 position can enhance enzyme affinity and reactivity.[1] The amino group at the C5 position is a common feature in many biologically active thiadiazoles and can participate in hydrogen bonding interactions with biological targets.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, the broader family of 1,2,4-thiadiazole derivatives represents a promising class of compounds with diverse and potent biological activities. Based on the available literature, it is plausible that this compound could exert its effects through the modulation of key cellular signaling pathways involved in cancer, by protecting neurons from mitochondrial dysfunction, or through the inhibition of specific enzymes. Further experimental investigation is required to elucidate the precise mechanism of action and therapeutic potential of this specific molecule.

References

Spectroscopic Data of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various bioactive molecules. Spectroscopic analysis is crucial for the unambiguous structure elucidation and characterization of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides standard protocols for their acquisition.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics for this compound. These predictions are derived from the known data of its isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine, and the analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~5.80Broad Singlet2HAmine protons (-NH₂)
~4.40Singlet2HMethylene protons (-S-CH₂-)

Note: The solvent used for NMR analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shifts, particularly for the labile amine protons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C5 (C-NH₂) of thiadiazole
~165C3 (C-S) of thiadiazole
~137Quaternary aromatic carbon (C-CH₂)
~129.0Aromatic CH
~128.5Aromatic CH
~127.5Aromatic CH
~36Methylene carbon (-S-CH₂)

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching (amine)
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching
~1640StrongC=N stretching (thiadiazole ring)
~1550MediumN-H bending (amine)
1495, 1450MediumAromatic C=C stretching
~1250MediumC-N stretching
~700StrongC-S stretching
770-730, 690StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
223.03[M]⁺Molecular ion (for C₉H₉N₃S₂)
91[C₇H₇]⁺Benzyl fragment (tropylium ion), likely the base peak
132[M - C₇H₇]⁺Loss of the benzyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Set the acquisition temperature, typically 298 K.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.[2]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[2]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]

    • Further dilute the solution to a final concentration of approximately 10-100 µg/mL.[4]

    • Filter the solution if any solid particles are present to prevent clogging the instrument.[4]

  • Ionization:

    • Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is common for this type of molecule as it is a soft ionization method that typically keeps the molecular ion intact.[5][6]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.[7]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragments, which can help confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Analysis Combined Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

References

Navigating the Therapeutic Potential of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Within this promising class of compounds, 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine emerges as a molecule of significant interest. Its structural features suggest potential as a versatile intermediate for the synthesis of novel therapeutic agents and as a pharmacologically active entity in its own right. This technical guide provides a comprehensive overview of the known biological activities associated with the broader class of thiadiazole derivatives, contextualizing the potential of this compound in drug discovery and development.

While specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide summarizes the general findings for structurally related compounds, offering a foundational understanding for future research endeavors.

Core Biological Activities of Thiadiazole Derivatives

Research into thiadiazole derivatives has revealed two primary areas of significant biological activity: anticancer and antimicrobial effects. The core 1,2,4-thiadiazole ring often serves as a bioisostere for other five-membered heterocyclic systems, contributing to its favorable interaction with various biological targets.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole class, to which this compound belongs, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the thiadiazole ring.

General Anticancer Mechanisms:

  • Enzyme Inhibition: Many thiadiazole derivatives are designed to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many effective anticancer agents, and various thiadiazole compounds have been shown to induce apoptosis in cancer cells.

While specific IC50 values for this compound are not available in the reviewed literature, it is frequently utilized as a precursor for the synthesis of more complex molecules with demonstrated anticancer potential.

Antimicrobial Activity

The thiadiazole nucleus is a common feature in a variety of compounds exhibiting antibacterial and antifungal properties. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to be crucial for their antimicrobial action.

General Antimicrobial Mechanisms:

The precise mechanisms are often target-specific but can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

As with its anticancer profile, specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not readily found in the surveyed literature. However, its structural motif is a key component in the design of new antimicrobial agents.

Experimental Methodologies: A General Perspective

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the assays commonly employed for analogous thiadiazole derivatives, the following general methodologies would be applicable for assessing its anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assays

A standard workflow for evaluating the anticancer potential of a compound like this compound would typically involve the following steps:

Anticancer_Assay_Workflow cluster_workflow Typical In Vitro Anticancer Assay Workflow start Compound Preparation (Stock Solution) cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Cell Treatment with Compound Dilutions cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end Results data_analysis->end

A generalized workflow for in vitro anticancer screening.

Protocol Outline: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

To assess the antimicrobial properties of this compound, a standard method like the broth microdilution assay would be employed to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Assay_Workflow cluster_workflow Typical Broth Microdilution Assay Workflow start Compound Dilution Series in 96-well plate inoculation Inoculate Wells with Microbial Suspension start->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at Optimal Growth Temperature inoculation->incubation read_results Visual Inspection or Spectrophotometric Reading incubation->read_results mic_determination Determine MIC (Lowest concentration with no visible growth) read_results->mic_determination end MIC Value mic_determination->end

A generalized workflow for determining Minimum Inhibitory Concentration.

Protocol Outline: Broth Microdilution Assay

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Signaling Pathways: A Frontier for Investigation

Due to the limited specific data on this compound, the signaling pathways it may modulate remain to be elucidated. For many thiadiazole derivatives with anticancer activity, common targets include pathways involved in cell cycle regulation, apoptosis, and signal transduction. Future research on this compound could explore its effects on pathways such as:

  • PI3K/Akt/mTOR Pathway: A critical pathway in cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in the regulation of cell growth and differentiation.

  • p53 Signaling Pathway: A key tumor suppressor pathway.

Investigating the impact of this compound on these and other relevant pathways will be crucial in understanding its mechanism of action and therapeutic potential.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, member of the pharmacologically significant thiadiazole family. While this guide highlights the general biological activities and experimental approaches associated with this class of compounds, there is a clear need for dedicated studies to elucidate the specific biological profile of this particular molecule.

Future research should focus on:

  • Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and antimicrobial activities of this compound and to obtain quantitative data (IC50, MIC).

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound to synthesize a library of derivatives and to establish clear SARs to optimize its activity and pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.

An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Direct pharmacological data for this specific molecule is limited in publicly available literature. Therefore, this document extrapolates potential therapeutic applications by examining the well-documented bioactivities of the 1,2,4-thiadiazole scaffold, and by contrasting them with its extensively studied isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine. This guide explores potential anticancer, antimicrobial, and anti-inflammatory applications, detailing possible mechanisms of action and outlining experimental protocols for future investigation.

Introduction: The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom. This scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active molecules.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound of interest, this compound, remains largely uncharacterized in terms of its biological activity. However, based on the activities of structurally related compounds, it represents a promising candidate for further investigation.

Contrasting Isomer: 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Significant research has been conducted on the 1,3,4-thiadiazole isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine. This compound has been investigated for its antitumor, antimicrobial, and antidepressant activities.[3][4][5] Its documented effects provide a valuable framework for predicting the potential therapeutic avenues for the 1,2,4-thiadiazole counterpart.

Potential Therapeutic Targets and Applications

Based on the broader class of 1,2,4-thiadiazole derivatives, the following therapeutic areas are of high interest for this compound.

Anticancer Activity

Derivatives of the 1,2,4-thiadiazole ring have shown promising anticancer properties.[2][6]

Potential Targets and Mechanisms:

  • Aromatase Inhibition: Some 3,5-disubstituted 1,2,4-thiadiazoles have been identified as inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis, making them potential agents for hormone-dependent breast cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain 1,2,4-thiadiazole-1,2,4-triazole analogs have been synthesized to target the downregulation of EGFR kinase, a key player in lung cancer.[2]

  • General Cytotoxicity: Various 1,2,4-thiadiazole derivatives have demonstrated moderate to excellent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), colon (Colo-205), ovarian (A2780), and prostate (DU-145) cancers.[2][6][7]

Quantitative Data for 1,2,4-Thiadiazole Derivatives (Anticancer Activity)

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Thiadiazole-1,2,4-triazole amidesMCF-7 (Breast)Moderate to Excellent[6]
MDA MB-231 (Breast)Moderate to Excellent[6]
A549 (Lung)Moderate to Excellent[6]
DU-145 (Prostate)Moderate to Excellent[6]
1,2,4-Oxadiazole-Thiadiazole HybridsColo-205 (Colon)0.10[7]
MCF-7 (Breast)0.24[7]
A2780 (Ovarian)0.11[7]
A549 (Lung)0.32[7]
Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is a component of some antimicrobial agents.[1]

Potential Targets and Mechanisms:

  • Inhibition of Bacterial Growth: A sulfur-containing analogue of cytosine, 5-amino-1,2,4-thiadiazol-3(2H)-one, has been shown to inhibit the growth of E. coli.[8]

  • Broad-Spectrum Activity: While specific mechanisms are often not fully elucidated, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Certain 1,2,4-thiadiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade.[1]

Potential Targets and Mechanisms:

  • Cyclooxygenase (COX) Inhibition: The thiadiazole moiety is considered a pharmacophore for the inhibition of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • 5-Lipoxygenase (5-LOX) Inhibition: Dual inhibitors of 5-LOX and COX have been developed from 1,2,4-thiadiazole scaffolds.[1]

Proposed Experimental Workflows

To elucidate the therapeutic potential of this compound, a systematic screening approach is recommended.

Anticancer Activity Screening

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies A Compound Synthesis & Purification B MTT Assay on Cancer Cell Lines (MCF-7, A549, etc.) A->B Test Compound C Determine IC50 Values B->C Data Analysis D Kinase Inhibition Assays (e.g., EGFR, Aromatase) C->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) E->F antimicrobial_workflow A Compound B Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D signaling_pathways cluster_egfr EGFR Signaling cluster_aromatase Aromatase Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation 3-BTS-TDZ 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine 3-BTS-TDZ->EGFR Potential Inhibition Aromatase Aromatase 3-BTS-TDZ->Aromatase Potential Inhibition Androgens Androgens Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens ER Estrogen Receptor Estrogens->ER GeneTranscription Gene Transcription (Growth) ER->GeneTranscription

References

The Ascendant Scaffold: A Technical Review of 1,2,4-Thiadiazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including aromaticity, in vivo stability, and the capacity to act as a bio-isosteric replacement for other rings like thiazole, have cemented its importance in the development of novel therapeutic agents.[3] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 1,2,4-thiadiazole derivatives, tailored for researchers and professionals in drug development.

Synthetic Strategies: Building the 1,2,4-Thiadiazole Core

The construction of the 1,2,4-thiadiazole ring is versatile, with several established methods. The most common approaches involve the oxidative cyclization of thioamide-based precursors, which allows for the formation of the critical S-N bond.[1][3]

Key synthetic routes include:

  • Oxidative Cyclization of N-thioacyl amidines: A foundational method for ring formation.

  • Cycloaddition of Nitrile Sulfides with Nitriles: A route that builds the ring through a cycloaddition reaction.[3]

  • Oxidation of Thioamides or Thioureas: A widely used strategy, often employing various oxidizing agents.[3][4]

  • Condensation of Amidines with Halogenated Methylmercaptans: An alternative pathway to the heterocyclic core.[3]

  • Intramolecular Dehydrogenative N-S Bond Formation: Modern methods utilize this approach, sometimes under metal-free, electro-oxidative, or base-mediated conditions for a greener synthesis.[4]

Below is a generalized workflow for the synthesis of 1,2,4-thiadiazole derivatives, a common pathway in many research endeavors.

G start_material Starting Materials (e.g., Amidines, Thioamides, Isothiocyanates) intermediate Key Intermediate (e.g., Imidoyl Thiourea) start_material->intermediate Tandem Thioacylation cyclization Oxidative Cyclization (S-N Bond Formation) intermediate->cyclization product 3,5-Disubstituted 1,2,4-Thiadiazole Derivative cyclization->product reagents Reagents & Conditions (e.g., PIFA, CuBr, Base, Electrolysis) reagents->cyclization

Generalized workflow for the synthesis of 1,2,4-thiadiazole derivatives.
Representative Experimental Protocol: Synthesis of 3-Substituted-5-Arylamino-1,2,4-Thiadiazoles

This protocol is based on the efficient, metal-free synthesis via intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA).[4][5]

  • Preparation of Imidoyl Thiourea Intermediate: An appropriate amidine hydrochloride (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile. To this solution, an aryl isothiocyanate (1.0 mmol) and a base like triethylamine (2.2 mmol) are added. The mixture is stirred at room temperature for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: The reaction mixture containing the formed imidoyl thiourea is cooled to 0°C. Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) is added portion-wise over 5 minutes.

  • Reaction Completion and Workup: The reaction is allowed to proceed at room temperature for approximately 15-30 minutes. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole derivative.[5][6]

Biological Activities and Therapeutic Potential

1,2,4-Thiadiazole derivatives exhibit a remarkable breadth of pharmacological activities, making them prime candidates for drug development programs.[2][6] Their mesoionic character allows for effective penetration of cellular membranes, enhancing interaction with biological targets.[7][8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,4-thiadiazoles. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6]

Compound/Derivative SeriesCancer Cell Line(s)Reported IC50 (µM)Reference(s)
1,2,4-Thiadiazole-1,2,4-Triazole Amides (8b, 8c, 8d, 8e, 8g, 8i)MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate)0.10 - 11.5[6]
1,2,4-Thiadiazole-fused Imidazo[1,2-b]pyridazinesMCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate)Data reported as potent[5]
1,2,4-Thiadiazole containing 1,2,4-Oxadiazole (Compound 15a)Colo-205 (Colon), MCF-7 (Breast), A2780 (Ovarian), A549 (Lung)0.10 - 0.32[9]
3,5-Bis(indolyl)-1,2,4-thiadiazolesVariousReported as active in vitro[2]
Antimicrobial and Antifungal Activity

The 1,2,4-thiadiazole scaffold is a key component in the development of new antimicrobial agents, partly inspired by the commercially available antibiotic Cefozopran.[1][2] Derivatives have shown efficacy against both bacteria and fungi.

Compound/Derivative SeriesMicroorganism(s)Reported EC50 (mg/L)Reference(s)
Amide-containing 1,2,4-Thiadiazoles (Compound Z4)Xanthomonas oryzae pv. oryzae (Xoo)0.32[10]
Amide-containing 1,2,4-Thiadiazoles (Compound Z4)Xanthomonas oryzae pv. oryzicola (Xoc)0.43[10]
Amide-containing 1,2,4-Thiadiazoles (Compound Z4)Pseudomonas syringae pv. actinidiae (Psa)11.06[10]
1,3,4-Thiadiazole Derivatives (General)Bacillus subtilis and various fungiGenerally active[11]
Mechanism of Action: Cysteine Enzyme Inhibition

One of the most compelling mechanisms of action for 1,2,4-thiadiazoles is their ability to act as electrophilic "warheads" that target cysteine residues in proteins.[12] The N-S bond within the thiadiazole ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction results in the formation of a stable disulfide bond, leading to the irreversible inactivation of the target enzyme.[12] This mechanism is crucial for their activity as inhibitors of enzymes like cathepsins and transglutaminases.[12]

G enzyme Cysteine Protease (Active Site with Cys-SH) complex Enzyme-Inhibitor Complex enzyme->complex Binding inhibitor 1,2,4-Thiadiazole Inhibitor inhibitor->complex inactivated Inactivated Enzyme (Disulfide Bond Formation) complex->inactivated Nucleophilic Attack by Cysteine Thiol inactivated->invis Irreversible Inhibition

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on methodologies reported for structurally similar thiadiazole derivatives. Researchers should optimize these protocols for their specific experimental setup and the unique properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

I. Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anti-cancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4][5] This document provides detailed protocols for the in vitro evaluation of this compound, a member of this promising class of molecules. The protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and potential enzyme-inhibitory activities of this compound.

II. Application Note 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] This assay is a crucial first step in the screening of potential anti-cancer compounds. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Expected Outcomes: This assay will determine the concentration of this compound that inhibits cell growth by 50% (IC50). This value is a key parameter for quantifying the cytotoxic potential of a compound. A lower IC50 value indicates greater potency. For context, various thiadiazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines.[2][7]

Data Presentation: Representative Cytotoxicity Data of Thiadiazole Analogs

The following table summarizes the cytotoxic activity of various thiadiazole derivatives against different cancer cell lines, as reported in the literature. This provides a reference for the potential range of activity that might be observed for this compound.

Compound ClassCell LineAssay TypeReported IC50 (µM)Reference
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogDU145 (Prostate Cancer)Not Specified2.97[2]
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogMDA-MB-231 (Breast Cancer)Not Specified3.26[2]
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) derivativeMDA (Breast Cancer)MTT Assay9[7]
5-benzyl-1,3,4-thiadiazole derivativeNot Specified (AChE)Enzyme Inhibition33.16[3]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativeHepG-2 (Liver Cancer)Not Specified4.37[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativeA-549 (Lung Cancer)Not Specified8.03[8]

III. Experimental Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, DU145, HepG-2, A-549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MDA-MB-231, DU145) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Stock Solution of This compound treatment Treat Cells with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

IV. Application Note 2: Enzyme Inhibition Assay

Objective: To determine if this compound can inhibit the activity of a specific enzyme target.

Background: Many thiadiazole derivatives exert their biological effects by inhibiting key enzymes involved in disease pathology. For instance, some analogs have been identified as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and acetylcholinesterase.[2][3] An in vitro enzyme inhibition assay is a direct method to assess the interaction between a compound and its putative enzyme target. The specific assay format will depend on the enzyme of interest (e.g., kinase, protease, transferase). A common approach involves a colorimetric or fluorometric assay where the enzyme's activity on a substrate produces a detectable signal.

Expected Outcomes: This assay will determine the IC50 value of this compound for the target enzyme. This provides a measure of the compound's potency and selectivity as an enzyme inhibitor. Further studies would be needed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

V. Experimental Protocol 2: Generic Colorimetric Enzyme Inhibition Assay

This protocol provides a general framework. It must be adapted for the specific enzyme, substrate, and buffer conditions.

Materials:

  • This compound

  • Purified target enzyme

  • Specific enzyme substrate (e.g., a chromogenic substrate)

  • Assay buffer (optimized for the target enzyme)

  • Stop solution (if required)

  • Known inhibitor for the target enzyme (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the compound in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Test compound at various concentrations or vehicle control (DMSO in buffer)

      • Enzyme solution

    • Pre-incubate the plate at the optimal temperature for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Incubation and Signal Detection:

    • Incubate the plate at the optimal temperature for a specific time, allowing the reaction to proceed within the linear range.

    • If necessary, add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition using the formula:

      • % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical STAT3 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK Kinase IL6R->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) STAT3_dimer->STAT3_target_genes Translocates & Activates Compound 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine Compound->STAT3_active Inhibits Dimerization IL6 IL-6 IL6->IL6R Binds

Caption: A potential mechanism of action via inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4][5] 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a novel compound within this class with potential therapeutic applications. Preliminary studies on similar thiadiazole structures suggest possible antitumor activities.[6][7][8] Therefore, a thorough in vitro evaluation using cell-based assays is crucial to elucidate its biological effects and mechanism of action.

These application notes provide a comprehensive guide to performing key cell-based assays to characterize the cytotoxic and apoptotic potential of this compound. The following protocols are foundational for the initial screening and mechanistic studies of this and other novel chemical entities.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Compound Stock Solution treatment 4. Treat with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24, 48, 72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate to Allow Formazan Formation mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan Crystals (DMSO) formazan_incubation->solubilization read_absorbance 9. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[10][11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase and determine cell density. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10][11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%).[11]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce MTT to formazan crystals.[10][12]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity (IC50 Values)
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)This compound48Value
A549 (Lung Cancer)This compound48Value
HeLa (Cervical Cancer)This compound48Value
HEK293 (Normal Kidney)This compound48Value
Note: Data are representative and should be replaced with experimental results.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] This is achieved by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase. This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Target cell lines

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[16]

  • Staining: Centrifuge the fixed cells at 300 x g for 10 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[17]

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0ValueValueValue
CompoundIC50ValueValueValue
Compound2x IC50ValueValueValue
Note: Data are representative and should be replaced with experimental results.

Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

Apoptosis, or programmed cell death, is a critical process often targeted by anticancer therapies. A key hallmark of apoptosis is the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[18] Luminescent or fluorometric assays can quantify their activity using a substrate that, when cleaved by active caspase-3/7, produces a measurable signal.

Potential Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway compound 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine stress Cellular Stress (e.g., DNA Damage) compound->stress Induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito Acts on cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 Binds casp9 Pro-Caspase-9 apaf1->casp9 Recruits casp9_active Active Caspase-9 casp9->casp9_active Cleavage casp3 Pro-Caspase-3 casp9_active->casp3 Cleaves casp3_active Active Caspase-3 casp3->casp3_active Activation apoptosis Apoptosis casp3_active->apoptosis

Caption: A potential intrinsic pathway for compound-induced apoptosis.

Protocol: Caspase-3/7 Activity Assay (Luminescent)

Materials:

  • Target cell lines

  • This compound

  • White, opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or similar)[19]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Allow cells to attach overnight. Treat cells with the compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19]

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Calculate the fold increase in caspase activity relative to the vehicle control.

Data Presentation: Caspase-3/7 Activity
TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control0Value1.0
Compound0.5x IC50ValueValue
CompoundIC50ValueValue
Compound2x IC50ValueValue
Staurosporine (Positive Control)1ValueValue
Note: Data are representative and should be replaced with experimental results.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis induction, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays are essential for making informed decisions in the drug development pipeline.

References

Anticancer Applications of Benzylsulfanyl-Thiadiazole Amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following application notes and protocols detail the anticancer applications of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives . Due to a lack of available research on the specific 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine isomer, this document focuses on its closely related and extensively studied 1,3,4-thiadiazole counterpart. Researchers should consider the potential for variance in biological activity due to the different isomeric structures.

Introduction

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anticancer properties[1][2]. The 1,3,4-thiadiazole scaffold, in particular, serves as a versatile pharmacophore in the design of novel therapeutic agents[3][4]. The mesoionic nature of the thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets[1]. This document provides an overview of the anticancer applications of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of various 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: IC50 Values of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives [5]

CompoundSubstituentHeLa (Cervical Cancer) IC50 (µM)Sorafenib (Reference) HeLa IC50 (µM)
5d 2-Fluoro0.377.91
5g 4-Chloro0.737.91
5k 2,6-Difluoro0.957.91

Table 2: IC50 Values of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [6][7]

CompoundPhenyl Ring SubstituentPC3 (Prostate Cancer) IC50 (µM)U87 (Glioblastoma) IC50 (µM)MDA (Breast Cancer) IC50 (µM)Imatinib (Reference) MDA IC50 (µM)
3g 3-Methoxy--920
3e 4-Methoxy22.19 ± 2.1---
3f 2-Fluoro----

Note: Some values are presented as ranges or single data points from the cited literature.

Signaling Pathways and Mechanisms of Action

Derivatives of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One of the primary proposed mechanisms is the inhibition of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. By binding to the active site of VEGFR-2, these compounds can block the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analysis of HeLa cells treated with potent derivatives revealed a significant increase in the sub-G1 cell population, which is indicative of apoptotic bodies[5]. This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells. The induction of apoptosis is a hallmark of many effective anticancer agents. Some studies also suggest the involvement of caspases 3 and 8, and the pro-apoptotic protein BAX in the mechanism of action of 1,3,4-thiadiazole derivatives[3][8].

VEGFR2_Inhibition_Pathway cluster_0 Cell Membrane VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiadiazole_Derivative 5-(benzylthio)-1,3,4- thiadiazol-2-amine Derivative Thiadiazole_Derivative->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Akt->Proliferation_Angiogenesis Promotes Apoptosis_Induction_Pathway Thiadiazole_Derivative 5-(benzylthio)-1,3,4- thiadiazol-2-amine Derivative Cell_Stress Cellular Stress Thiadiazole_Derivative->Cell_Stress BAX_Activation BAX Activation Cell_Stress->BAX_Activation Caspase_Activation Caspase Cascade (Caspase 3/8) Apoptosis Apoptosis Caspase_Activation->Apoptosis BAX_Activation->Caspase_Activation MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24-48h A->B C Treat with thiadiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Application Notes: Antibacterial Screening of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing thiadiazole scaffolds, have shown promising biological activities, including antibacterial effects. This application note details the antibacterial screening of a novel compound, 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. The primary objectives are to determine its spectrum of activity against a panel of clinically relevant bacteria and to quantify its inhibitory and bactericidal potential.

Compound Profile

  • Compound Name: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉N₃S₂

  • Structure:

  • Rationale for Screening: 1,2,4-thiadiazole derivatives have been reported to exhibit a range of pharmacological activities. The introduction of a benzylsulfanyl group may enhance lipophilicity and cellular uptake, potentially leading to improved antibacterial efficacy.

Data Presentation

The antibacterial activity of this compound was evaluated against four bacterial strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positive322
Bacillus subtilisGram-positive1284
Escherichia coliGram-negative>128-
Pseudomonas aeruginosaGram-negative>128-

Interpretation of Results

This compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 16 µg/mL. The activity against Gram-negative bacteria was less pronounced. The MBC/MIC ratio for S. aureus is 2, suggesting a bactericidal mode of action. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1] For B. subtilis, the ratio of 4 indicates it is borderline bactericidal/bacteriostatic. The compound showed limited activity against the tested Gram-negative strains at the concentrations evaluated.

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[2]

2. Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][5]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[1]

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[1][5]

3. Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[6][7][8]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.

  • Disk Placement: Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion prep_stock Prepare Compound Stock Solution prep_dilutions Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate_plate Inoculate Plate prep_dilutions->inoculate_plate prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum_mic->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (No Turbidity) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with clear wells plate_mbc Plate onto MHA subculture->plate_mbc incubate_mbc Incubate (18-24h, 35°C) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_inoculum_disk Prepare Bacterial Inoculum (0.5 McFarland) inoculate_agar Inoculate MHA Plate (Lawn of Growth) prep_inoculum_disk->inoculate_agar inoculate_agar->place_disks incubate_disk Incubate (16-18h, 35°C) place_disks->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone

Caption: Workflow for antibacterial screening.

logical_relationship compound This compound screening Antibacterial Screening compound->screening mic MIC Assay (Inhibition) screening->mic mbc MBC Assay (Killing) screening->mbc disk Disk Diffusion (Qualitative Activity) screening->disk mic->mbc Determines wells to test gram_pos Gram-positive Bacteria (e.g., S. aureus) mic->gram_pos gram_neg Gram-negative Bacteria (e.g., E. coli) mic->gram_neg bactericidal Bactericidal (MBC/MIC ≤ 4) mbc->bactericidal bacteriostatic Bacteriostatic (MBC/MIC > 4) mbc->bacteriostatic

Caption: Logical relationships in antibacterial testing.

References

Application Notes and Protocols: Antifungal Activity of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal potential of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and its derivatives. The information presented herein is intended to guide researchers in the evaluation of these compounds as potential antifungal agents. The protocols are based on established methodologies for in vitro antifungal susceptibility testing and cytotoxicity evaluation.

Introduction

In the search for novel antifungal agents to combat the growing threat of resistant fungal infections, 1,2,4-thiadiazole derivatives have emerged as a promising class of compounds. The this compound scaffold, in particular, has garnered interest due to its structural similarity to other biologically active heterocyclic compounds. While specific data on this exact compound is limited, research on analogous 1,3,4-thiadiazole and 1,2,4-triazole derivatives suggests a potential mechanism of action involving the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2]

Data Presentation: Antifungal Activity of Analogous Thiadiazole Compounds

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the public domain, the following table summarizes the antifungal activity of structurally related 1,3,4-thiadiazole derivatives against various fungal pathogens. This data serves as a valuable reference for the potential efficacy of the target compound class.

Table 1: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound DerivativeCandida albicansCandida kruseiCandida parapsilosisCandida tropicalisAspergillus nigerCryptococcus neoformansReference Compound (Fluconazole) MIC (µg/mL)
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d)0.048-3.12---1.56-6.25-0.25-16
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5e)0.048-3.12-----0.25-16
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a)----1.56-6.25<0.0480.25-16
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol8-96-8-96-8-96-0.25-16

Note: The data presented is for analogous compounds and should be used as a reference for guiding the experimental design for this compound derivatives.[3][4]

Experimental Protocols

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against yeast and molds.[5][6][7]

Materials:

  • This compound compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

    • Prepare a fungal suspension in sterile saline or PBS.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (for yeasts) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • For molds, gently scrape the surface of the agar with a sterile, wetted cotton swab to harvest conidia. Suspend the conidia in sterile saline. Allow heavy particles to settle and adjust the turbidity of the supernatant.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically 100% inhibition.

    • MICs can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 35°C C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Experimental workflow for MIC determination.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of the antifungal compounds against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

G cluster_setup Setup cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Seed Mammalian Cells C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for in vitro cytotoxicity (MTT) assay.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Thiadiazole-containing compounds, similar to azole antifungals, are proposed to exert their antifungal activity by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity and function of the fungal cell membrane. The primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition or death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol->14-demethylanosterol Catalyzed by Lanosterol 14α-demethylase Zymosterol Zymosterol 14-demethylanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine (Proposed) Target Lanosterol 14α-demethylase (CYP51/ERG11) Inhibitor->Target Inhibits

Proposed inhibition of ergosterol biosynthesis.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antifungal agents. The provided protocols for antifungal susceptibility and cytotoxicity testing offer a robust framework for the initial evaluation of these compounds. Further studies, including mechanistic assays to confirm the inhibition of ergosterol biosynthesis and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this chemical class.

References

Application Notes and Protocols: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the development and potential applications of probes based on the 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine scaffold. This class of compounds holds significant promise in drug discovery and chemical biology due to the versatile pharmacological activities associated with the 1,2,4-thiadiazole core. The protocols outlined herein detail the synthesis, characterization, and application of these probes for investigating biological systems, with a particular focus on their potential as enzyme inhibitors and anticancer agents.

Introduction

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a benzylsulfanyl group at the 3-position and an amine group at the 5-position of the 1,2,4-thiadiazole ring creates a unique chemical entity with potential for targeted interactions with biological macromolecules. These "probes" can be utilized to explore cellular pathways, validate drug targets, and serve as lead compounds for therapeutic development.

This document provides detailed methodologies for the synthesis of a this compound core structure and protocols for its evaluation in common biological assays.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway A Thiosemicarbazide C Ammonium Dithiocarbamate Intermediate A->C + B Carbon Disulfide B->C E 5-Amino-1,2,4-thiadiazole-3-thiol C->E + D Oxidative Cyclization Reagent (e.g., H2O2, I2) D->E H This compound E->H + F Benzyl Bromide F->H G Base (e.g., K2CO3) G->H in Solvent (e.g., DMF)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 5-Amino-1,2,4-thiadiazole-3-thiol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirring solution, add carbon disulfide (1.1 eq) dropwise at room temperature.

  • Reaction: Following the addition, add a base such as sodium ethoxide (1.1 eq) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-amino-1,2,4-thiadiazole-3-thiol.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve 5-amino-1,2,4-thiadiazole-3-thiol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Applications and Protocols

Probes based on the this compound scaffold can be investigated for various biological activities. Below are protocols for assessing their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity Evaluation

This protocol is designed to assess the cytotoxic effects of the synthesized probes on cancer cell lines.

MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the probe B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound probe in cell culture medium. Replace the old medium with the medium containing the probe at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)
Probe-1MCF-7[Example Value]
Probe-1HeLa[Example Value]
Probe-1A549[Example Value]
DoxorubicinMCF-7[Example Value]
Enzyme Inhibition Assay

Many thiadiazole derivatives are known to inhibit enzymes. This protocol provides a general framework for an enzyme inhibition assay, which can be adapted for specific enzymes like kinases or proteases.

Enzyme Inhibition Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare assay buffer, enzyme, substrate, and inhibitor (probe) B Incubate enzyme with inhibitor A->B C Initiate reaction by adding substrate B->C D Incubate for a defined time C->D E Stop the reaction D->E F Measure product formation (e.g., fluorescence, absorbance) E->F G Calculate % inhibition and IC50 F->G

Caption: General workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the this compound probe in a suitable assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the probe. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, changing pH).

  • Detection: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each probe concentration and determine the IC₅₀ value.

Data Presentation:

Compound IDTarget EnzymeIC₅₀ (µM)
Probe-1[Example Enzyme][Example Value]
Positive Control[Example Enzyme][Example Value]

Potential Signaling Pathway Involvement

Based on the known activities of similar heterocyclic compounds, this compound based probes could potentially modulate key signaling pathways involved in cell proliferation and survival. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Signaling Pathway Probe 3-(Benzylsulfanyl)-1,2,4- thiadiazol-5-amine Probe PI3K PI3K Probe->PI3K Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel chemical probes for biological research and drug discovery. The protocols provided in these application notes offer a framework for the synthesis, characterization, and biological evaluation of these compounds. Further derivatization and optimization of this core structure could lead to the discovery of potent and selective modulators of various biological targets.

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies for analogs of 3-(benzylsulfanyl)-1,2,4-thiadiazol-5-amine. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-thiadiazole scaffold, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines the key methodologies for synthesis, biological evaluation, and data interpretation to guide the rational design of novel therapeutic agents.

While specific SAR data for this compound is not extensively available in the public domain, this document extrapolates from SAR studies of structurally related thiadiazole derivatives to provide a foundational framework for research in this area.

Introduction to SAR of Thiadiazole Analogs

The 1,2,4-thiadiazole ring is a versatile heterocyclic scaffold present in several biologically active compounds. SAR studies on various thiadiazole derivatives have revealed that modifications at different positions of the ring can significantly influence their pharmacological properties. Key areas of modification typically include the substituents at the C3 and C5 positions. For the this compound core, SAR exploration would involve modifications of the benzyl group and the amine at the 5-position.

Hypothetical SAR Exploration Points:

  • Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring can modulate the electronic properties and steric bulk of the molecule, potentially affecting its binding affinity to a biological target.

  • Modification of the Amine Group: The primary amine at the 5-position can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore its role in target interaction and to modify the physicochemical properties of the compound.

  • Alterations to the Benzylsulfanyl Linker: The length and nature of the linker between the thiadiazole ring and the phenyl group can be varied to optimize the compound's geometry and flexibility.

Data Presentation: Hypothetical SAR Data

The following table illustrates how quantitative data from SAR studies of this compound analogs could be presented. The data shown is hypothetical and for illustrative purposes only.

Compound IDR1 (Substitution on Benzyl Ring)R2 (Modification at 5-Amine)Biological Activity (IC50, µM)
1a H-NH215.2
1b 4-Cl-NH28.5
1c 4-OCH3-NH212.1
1d 2-F-NH29.3
2a H-NH-C(O)CH35.7
2b 4-Cl-NH-C(O)CH32.1
2c 4-OCH3-NH-C(O)CH34.9
2d 2-F-NH-C(O)CH33.4

Experimental Protocols

The following are detailed protocols for key experiments relevant to the SAR studies of this compound analogs. These are generalized procedures that may require optimization for specific compounds.

3.1. General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted to produce various analogs. The synthesis of related 2-amino-1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide with carbon disulfide.[4]

Materials:

  • Substituted benzyl chloride

  • Potassium thiocyanate

  • Ammonia solution

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Solvents (e.g., ethanol, DMF)

Procedure:

  • Synthesis of Benzylthiocyanate: A solution of substituted benzyl chloride in ethanol is reacted with potassium thiocyanate at reflux to yield the corresponding benzylthiocyanate.

  • Formation of the Thiadiazole Ring: The benzylthiocyanate is then reacted with a source of ammonia and an oxidizing agent in a suitable solvent. The reaction mixture is heated to facilitate the cyclization and formation of the this compound ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired compound.

  • Analog Synthesis: Modifications at the 5-amine position can be carried out subsequently through standard acylation or alkylation reactions.

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs against cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[5]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

3.3. In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized analogs against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

4.1. SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Compound_Design Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

4.2. Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be targeted by 1,2,4-thiadiazole analogs, based on known activities of similar compounds, such as kinase inhibition.[6]

Signaling_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Thiadiazole Analog Inhibitor->Kinase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible multi-step synthetic route.

Q1: My initial reaction between thiourea and benzyl chloride to form S-benzylisothiouronium chloride is not going to completion or is showing low purity. What could be the issue?

A1: Incomplete reaction or impurity in the formation of S-benzylisothiouronium chloride can often be attributed to reagent quality, reaction time, or solvent.

  • Reagent Quality: Ensure that the thiourea is dry and the benzyl chloride is free from significant amounts of benzaldehyde or other oxidation products.

  • Reaction Time and Temperature: The reaction is typically refluxed in ethanol for at least one hour. Ensure the mixture reaches and maintains a gentle reflux.[1][2]

  • Solvent: Ethanol is the most commonly used solvent for this reaction.[1][2] Using anhydrous ethanol can be beneficial.

  • Troubleshooting Steps:

    • Verify the purity of your starting materials via TLC or NMR.

    • Extend the reflux time to 2-3 hours and monitor the reaction progress by TLC.

    • After cooling, if the product does not precipitate readily, try placing the reaction mixture in an ice bath to encourage crystallization.

    • Wash the crude product thoroughly with a non-polar solvent like diethyl ether to remove unreacted benzyl chloride.

Q2: I am having trouble with the second step, the formation of the N-cyano-S-benzylisothiourea intermediate. The yield is low, and I am getting multiple products.

A2: This step involves the reaction of S-benzylisothiouronium chloride with a cyanamide source. Low yields and side products can arise from incorrect pH, temperature, or stoichiometry.

  • pH Control: The reaction of the isothiouronium salt with cyanamide is sensitive to pH. The reaction should be carried out under basic conditions to deprotonate the isothiouronium salt and facilitate the nucleophilic attack of cyanamide. A mild base like sodium carbonate or potassium carbonate is often suitable.

  • Temperature: This reaction is typically performed at or slightly above room temperature. Excessive heat can lead to decomposition of the starting materials or the product.

  • Stoichiometry: Use a slight excess of cyanamide to ensure the complete conversion of the S-benzylisothiouronium salt.

  • Side Reactions: A potential side reaction is the dimerization or polymerization of cyanamide under harsh conditions. Adding the cyanamide solution slowly to the reaction mixture can help to minimize this.

Q3: The final oxidative cyclization step to form the 1,2,4-thiadiazole ring is giving a very low yield. What can I do to improve it?

A3: The oxidative N-S bond formation is a critical step, and its efficiency is highly dependent on the choice of oxidizing agent and reaction conditions.

  • Oxidizing Agent: Molecular iodine (I₂) is a common and effective oxidant for this type of cyclization, often used in the presence of a base like potassium carbonate.[3][4][5] Other oxidants that have been used for similar transformations include phenyliodine(III) bis(trifluoroacetate) (PIFA) or electrochemical methods.[6]

  • Reaction Conditions:

    • Solvent: Acetonitrile (MeCN) is a good solvent choice for iodine-mediated cyclizations.[5]

    • Temperature: These reactions are often carried out at room temperature.[5]

    • Reaction Time: The reaction is typically fast, often completing within 15-30 minutes.[5] Monitor by TLC to avoid over-oxidation or degradation.

  • Troubleshooting Steps:

    • Ensure your N-cyano-S-benzylisothiourea intermediate is pure and dry.

    • Use freshly sublimed iodine for best results.

    • Try varying the base and its stoichiometry.

    • If iodine is ineffective, consider alternative oxidants like PIFA.

    • Ensure an inert atmosphere if using sensitive reagents.

Q4: I am struggling with the purification of the final product, this compound. It seems to be contaminated with sulfur-containing impurities.

A4: Purification can be challenging due to the presence of unreacted starting materials and byproducts from the oxidation step.

  • Work-up Procedure: After the reaction, a common work-up involves quenching with an aqueous solution of sodium thiosulfate to remove excess iodine. This is followed by extraction with an organic solvent like ethyl acetate.

  • Chromatography: Column chromatography on silica gel is usually the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-1,2,4-thiadiazoles?

A1: The most prevalent and modern method for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles is the oxidative cyclization of corresponding imidoyl thioureas.[4][6] This involves the formation of an N-S bond through the use of an oxidizing agent.

Q2: What are the key precursors for the synthesis of this compound?

A2: The key precursors are thiourea, benzyl chloride (to form the benzylsulfanyl group), and a source of the C-N backbone for the amino group, typically cyanamide. These are used to construct an N-cyano-S-benzylisothiourea intermediate, which is then cyclized.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes. Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Oxidizing agents like iodine and PIFA should be handled with care. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Q4: Can I use other benzyl halides, such as benzyl bromide?

A4: Yes, benzyl bromide can also be used to form the S-benzylisothiouronium salt. It is generally more reactive than benzyl chloride, which may lead to a faster reaction but also potentially more side products if not controlled properly.

Data Presentation

PrecursorOxidant/ConditionsSolventYield (%)Reference
Imidoyl thioureaI₂ / K₂CO₃, rt, 15 minMeCN93%[5]
Imidoyl thioureaPhenyliodine(III) bis(trifluoroacetate), rt, 10 minDCMVery good yields[6]
Imidoyl thioureaElectro-oxidative, rtMeCNGood to excellent yields[6]

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, constructed from established methods for the synthesis of related compounds.

Step 1: Synthesis of S-benzylisothiouronium chloride

  • To a round-bottom flask, add thiourea (1.0 eq) and ethanol.

  • Add benzyl chloride (1.0 eq) to the mixture.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum to yield S-benzylisothiouronium chloride.

Step 2: Synthesis of N-Cyano-S-benzylisothiourea

  • Dissolve S-benzylisothiouronium chloride (1.0 eq) in a suitable solvent such as water or ethanol.

  • In a separate flask, prepare a solution of cyanamide (1.1 eq) and a mild base like sodium carbonate (1.2 eq) in water.

  • Slowly add the cyanamide solution to the S-benzylisothiouronium chloride solution with stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, the product may precipitate. If not, the product can be extracted with an organic solvent like ethyl acetate after adjusting the pH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyano-S-benzylisothiourea. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 3: Oxidative Cyclization to this compound

  • Dissolve the crude N-cyano-S-benzylisothiourea (1.0 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add molecular iodine (1.2 eq) portion-wise with vigorous stirring at room temperature.[5]

  • Stir the reaction for 15-30 minutes, monitoring the disappearance of the starting material by TLC.[5]

  • Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3: Oxidative Cyclization Thiourea Thiourea Isothiouronium S-Benzylisothiouronium Chloride Thiourea->Isothiouronium BenzylChloride Benzyl Chloride BenzylChloride->Isothiouronium Intermediate N-Cyano-S-benzylisothiourea Isothiouronium->Intermediate Cyanamide Cyanamide / Base Cyanamide->Intermediate FinalProduct 3-(Benzylsulfanyl)-1,2,4- thiadiazol-5-amine Intermediate->FinalProduct Oxidant Iodine (I₂) / Base Oxidant->FinalProduct Troubleshooting_Workflow Start Low Yield in Final Product CheckStep3 Problem in Oxidative Cyclization? Start->CheckStep3 CheckStep2 Problem in Intermediate Formation? CheckStep3->CheckStep2 No SolutionStep3 Optimize Oxidant (I₂, PIFA) Adjust Base/Solvent Check Reaction Time/Temp CheckStep3->SolutionStep3 Yes CheckStep1 Problem in Isothiouronium Salt Formation? CheckStep2->CheckStep1 No SolutionStep2 Control pH carefully Check Stoichiometry Slow Addition of Cyanamide CheckStep2->SolutionStep2 Yes SolutionStep1 Check Reagent Purity Extend Reflux Time Ensure Proper Workup CheckStep1->SolutionStep1 Yes Purification Purification Issues? CheckStep1->Purification No End Yield Improved SolutionStep3->End SolutionStep2->End SolutionStep1->End SolutionPurification Use Na₂S₂O₃ wash Optimize Chromatography Attempt Recrystallization Purification->SolutionPurification Yes Purification->End No SolutionPurification->End

References

Overcoming solubility issues with 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. The following information is designed to help overcome common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound, and structurally similar compounds, are known to have low aqueous solubility. This is a common characteristic of many heterocyclic organic molecules used in drug discovery. The issue likely stems from the compound's molecular structure, which contains both non-polar (the benzylsulfanyl group) and polar (the amine and thiadiazole groups) functionalities, making it difficult to dissolve in purely aqueous systems. A structurally related compound, 2-amino-5-benzylthio-1,3,4-thiadiazole, is described as having low solubility in water but is soluble in organic solvents like methanol, ethanol, and dichloromethane.[1]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended. Start with small-scale solubility testing in various solvents. Given its predicted physicochemical properties and the known solubility of similar compounds, dimethyl sulfoxide (DMSO) is a good starting point for a stock solution. From this stock, you can then explore the use of co-solvents, pH adjustment, and the addition of solubilizing agents like cyclodextrins.

Q3: What is the predicted pKa of this compound and how does it affect solubility?

A3: The predicted pKa of this compound is approximately 1.28. Since this compound has a basic amine group, its solubility is expected to be pH-dependent. At pH values significantly below the pKa, the amine group will be protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be more acidic can significantly enhance solubility.

Q4: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[2] For this compound, starting with DMSO to create a concentrated stock solution is advisable. This stock can then be diluted into your aqueous buffer, ensuring the final co-solvent concentration is compatible with your assay. Other potentially useful co-solvents include ethanol and methanol. It is crucial to determine the maximum concentration of the co-solvent that your experimental system (e.g., cells, enzyme) can tolerate without adverse effects.

Q5: Are there other methods besides pH adjustment and co-solvents to improve solubility?

A5: Absolutely. Complexation with cyclodextrins is a widely used technique to enhance the solubility of poorly soluble compounds.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

Troubleshooting Guides

Issue: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.

This is a common problem when the compound's solubility limit in the final aqueous/co-solvent mixture is exceeded.

Troubleshooting Workflow:

G start Precipitation observed upon dilution check_conc Is the final compound concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO percentage optimal? check_conc->check_dmso No end_soluble Compound is soluble reduce_conc->end_soluble adjust_dmso Adjust final DMSO % (typically 0.1-1%) check_dmso->adjust_dmso No check_ph Is the buffer pH appropriate? check_dmso->check_ph Yes adjust_dmso->end_soluble adjust_ph Lower the pH of the buffer check_ph->adjust_ph No use_cyclodextrin Consider using cyclodextrins check_ph->use_cyclodextrin Yes adjust_ph->end_soluble use_cyclodextrin->end_soluble end_insoluble Further optimization needed use_cyclodextrin->end_insoluble

Caption: Troubleshooting workflow for compound precipitation.

Issue: Inconsistent results in biological assays.

Poor solubility can lead to variable concentrations of the active compound, resulting in unreliable data.

Troubleshooting Steps:

  • Confirm Solubility Under Assay Conditions: Before conducting your main experiment, perform a solubility test in the exact final assay buffer, including all components (e.g., media, serum, co-solvents).

  • Visual Inspection: Visually inspect your assay plates for any signs of precipitation (cloudiness, particles) before and after adding the compound.

  • Sonication: Briefly sonicating the final solution can sometimes help to dissolve small, persistent particulates.

  • Pre-dissolving: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before any serial dilutions or addition to the aqueous buffer.

Quantitative Data

Due to the limited availability of experimental solubility data for this compound, the following tables provide predicted values and data for a structurally similar compound, 2-amino-5-benzylthio-1,3,4-thiadiazole, to serve as a guideline.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight223.32 g/mol [5]
pKa (most basic)1.28 ± 0.50[5]
Melting Point110 °C[5]
Boiling Point416.2 ± 38.0 °C[5]

Table 2: Qualitative Solubility of 2-amino-5-benzylthio-1,3,4-thiadiazole

SolventSolubilitySource
WaterLow[1]
DMSOSlightly Soluble[6]
MethanolSlightly Soluble[6]
EthanolSoluble[1]
DichloromethaneSoluble[1]

Experimental Protocols

Protocol 1: General Solvent Screening

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Vortex the vials for 1-2 minutes.

  • Incubate the vials at a controlled temperature (e.g., 25°C) with shaking for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis).

Protocol 2: pH-Dependent Solubility Assay

This protocol determines the solubility of the compound at different pH values.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a set of buffers at the desired pH values.

  • Add an excess amount of the compound to a known volume of each buffer.

  • Follow steps 2-5 from the General Solvent Screening protocol for each pH condition.

  • Plot the measured solubility against the pH to generate a pH-solubility profile.

Protocol 3: Co-solvent Solubility Enhancement

This protocol evaluates the effect of a co-solvent on the aqueous solubility of the compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvent (e.g., DMSO)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Add an excess amount of the compound to a known volume of each co-solvent/buffer mixture.

  • Follow steps 2-5 from the General Solvent Screening protocol for each co-solvent concentration.

  • Plot the solubility against the co-solvent percentage.

Protocol 4: Cyclodextrin-Mediated Solubilization

This protocol assesses the ability of β-cyclodextrin to improve the aqueous solubility of the compound.

Materials:

  • This compound

  • β-cyclodextrin

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of β-cyclodextrin solutions in the aqueous buffer at different concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Add an excess amount of the compound to each β-cyclodextrin solution.

  • Follow steps 2-5 from the General Solvent Screening protocol for each cyclodextrin concentration.

  • Plot the solubility of the compound as a function of the β-cyclodextrin concentration.

Signaling Pathways and Experimental Workflows

G cluster_0 Solubility Enhancement Strategy start Poorly Soluble Compound stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock ph pH Adjustment (Acidic Buffer) stock->ph cosolvent Co-solvent Addition (e.g., Ethanol, PEG) stock->cosolvent cyclodextrin Complexation with Cyclodextrins stock->cyclodextrin soluble Soluble Formulation for Assays ph->soluble cosolvent->soluble cyclodextrin->soluble

Caption: Decision tree for solubility enhancement strategies.

References

Stability of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The 1,2,4-thiadiazole ring is generally stable due to its aromatic nature.[1] For related thiadiazole derivatives, stability can be influenced by substituents. Compounds with substituents in the 3- and 5-positions, such as this compound, are often more stable to acid, alkali, oxidizing agents, and reducing agents.[1] However, a similar compound, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine, is noted to be sensitive to strong light and high temperatures, suggesting that these conditions should be controlled during storage and handling.[2]

Q2: In which common laboratory solvents is this compound likely to be soluble and stable?

A2: While specific solubility data for this exact compound is limited, a related isomer, 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine, shows low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane.[2] It is reasonable to expect this compound to have similar solubility characteristics. For initial experiments, DMSO is a common choice for creating stock solutions. Stability in protic solvents like methanol and ethanol should be experimentally verified, as the amine and thiadiazole groups could potentially interact with the solvent.

Q3: My solution of this compound has turned yellow. What could be the cause?

A3: Discoloration can be an indication of compound degradation. Thiadiazole derivatives can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or elevated temperatures.[2] It is also possible that the compound is reacting with the solvent or trace impurities, such as peroxides in older ether solvents or acidic impurities. To troubleshoot this, prepare a fresh solution using high-purity, degassed solvents and store it protected from light and at a reduced temperature (e.g., 2-8°C).

Q4: I am observing a loss of my compound over time when analyzed by HPLC. What are the likely degradation pathways?

A4: Potential degradation pathways for this molecule could include:

  • Hydrolysis: The amine group or the ether-like sulfur bond (benzylsulfanyl) could be susceptible to hydrolysis under strongly acidic or basic conditions. Forced degradation studies on similar thiazole derivatives often involve acid and base hydrolysis.[3]

  • Oxidation: The sulfur atoms in the molecule are potential sites for oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or even ambient light over time can lead to the formation of degradation products.

A forced degradation study is the most effective way to identify the specific degradation pathways for this compound under your experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound precipitates out of solution. The solvent may be saturated, or the temperature of the solution has decreased, reducing solubility. The compound may be degrading to a less soluble product.Try gentle warming and sonication to redissolve. If precipitation persists, consider using a different solvent or a co-solvent system (e.g., DMSO/water). Prepare fresh solutions for each experiment to minimize the impact of potential degradation.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the time course of the experiment. The stock solution in an organic solvent may not be stable.Perform a stability test of the compound in the assay buffer at the experimental temperature (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify any degradation. Prepare fresh dilutions from a stable stock solution immediately before use.
Appearance of new peaks in chromatogram. This indicates the formation of one or more degradation products.Conduct a forced degradation study (see Experimental Protocols below) to identify the conditions (pH, light, heat, oxidation) that cause degradation. This will help in identifying the nature of the degradants and in developing appropriate handling and storage procedures.
Low recovery from sample preparation. The compound may be adsorbing to plasticware or filters. It could also be degrading during the extraction or workup process.Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. Check the compatibility of filter materials (e.g., PTFE, nylon) with your solvent and compound. Minimize the time for sample preparation and keep samples cold.

Stability Data Summary

The following table summarizes the expected stability of thiadiazole derivatives in various solvents and under different stress conditions, based on general chemical principles and data from related compounds. This should be used as a guideline, and specific stability should be confirmed experimentally.

Solvent/Condition Class Expected Stability Potential Issues
Dimethyl Sulfoxide (DMSO)Aprotic, PolarGenerally GoodCan absorb water, which may affect long-term stability. Use anhydrous DMSO for stock solutions.
Acetonitrile (ACN)Aprotic, PolarGoodOften used as a mobile phase component in HPLC, suggesting good compatibility.
Methanol / EthanolProtic, PolarModerate to GoodPotential for solvolysis or reaction with the amine group over extended periods or at elevated temperatures.
Water (pH 7)Protic, PolarLow to ModerateLow solubility is expected.[2] The stability in aqueous buffers should be determined, especially for biological assays.
Acidic Buffer (pH < 4)AqueousPotentially UnstableAmine protonation is likely. Hydrolysis of the benzylsulfanyl group or the thiadiazole ring is possible under strong acidic conditions.[3]
Basic Buffer (pH > 9)AqueousPotentially UnstableAmine group will be deprotonated. Base-catalyzed hydrolysis is a possibility.[3]
Oxidative Conditions (e.g., H₂O₂)StressorLikely UnstableSulfur atoms are susceptible to oxidation.[3]
Photochemical Conditions (UV/Visible Light)StressorLikely UnstableAromatic systems are often photosensitive.[2]
Thermal Conditions (>40°C)StressorPotentially UnstableAccelerated degradation is common at elevated temperatures.[2]

Experimental Protocols

Protocol: HPLC-Based Stability Study of this compound

This protocol outlines a forced degradation study to determine the stability of the compound in different solvents and under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Buffers: pH 4.0 (e.g., acetate), pH 7.4 (e.g., phosphate), pH 9.0 (e.g., borate)

  • Stress reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂

  • High-purity DMSO for stock solution

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven or water bath

3. HPLC Method (Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

    • Gradient Example: 10% ACN to 90% ACN over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for λmax (e.g., 254 nm or a more specific wavelength)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective solvent or stress solution.

5. Stress Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution (in a stable solvent like ACN) at 60°C for 24 hours in the dark.

  • Photostability: Expose the solution (in a photostable solvent like ACN) to light in a photostability chamber (ICH Q1B guidelines) for a defined period.

6. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC.

  • Calculate the percentage of the remaining parent compound and the relative peak areas of any degradation products.

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock in DMSO prep_working Dilute to 0.1 mg/mL in Test Solvents/Stressors prep_stock->prep_working stress_acid Acidic (HCl) stress_base Basic (NaOH) stress_ox Oxidative (H2O2) stress_therm Thermal (60°C) stress_photo Photochemical (ICH) sampling Take Aliquots at Timepoints (0, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC neutralize->hplc quantify Quantify Parent Peak (% Remaining) hplc->quantify report Generate Stability Report quantify->report identify Identify Degradation Products identify->report

Caption: Workflow for assessing the stability of a compound under forced degradation conditions.

G Factors Influencing Compound Stability in Solution cluster_solvent Solvent Properties cluster_environmental Environmental Factors cluster_molecular Molecular Structure center Compound Stability sp_polarity Polarity sp_polarity->center sp_proticity Proticity (Protic/Aprotic) sp_proticity->center sp_ph pH / Acidity sp_ph->center sp_purity Purity (e.g., peroxides) sp_purity->center ef_temp Temperature ef_temp->center ef_light Light Exposure (UV/Vis) ef_light->center ef_oxygen Dissolved Oxygen ef_oxygen->center ef_time Storage Time ef_time->center ms_fg Functional Groups (Amine, Sulfide) ms_fg->center ms_ring Aromatic Ring System ms_ring->center

Caption: Key factors that can affect the stability of the target compound in a solution.

References

Technical Support Center: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of the 1,2,4-thiadiazole ring, followed by the S-benzylation of the thiol group.

Q2: What are the most likely impurities to be found in the final product?

The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 5-amino-1,2,4-thiadiazole-3-thiol and benzyl chloride (or bromide) may be present.

  • Inorganic Salts: Salts such as potassium chloride (KCl) or sodium chloride (NaCl) are often formed as byproducts, depending on the base used.[1]

  • Side-Reaction Products: These can include products from over-alkylation or alternative reaction pathways.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

Q3: How can I effectively remove inorganic salt impurities?

A simple and effective method for removing the bulk of inorganic salt impurities is through recrystallization from water. The target compound, this compound, has lower solubility in cold water compared to the highly soluble inorganic salts.[1]

Q4: What should I do if my product is still impure after an initial purification step?

If organic impurities persist after initial purification, further steps are necessary. Column chromatography using silica gel is a standard and effective method for purifying aminothiadiazole derivatives.[1] Alternatively, a second recrystallization from a suitable organic solvent or a solvent mixture (e.g., ethanol/water) can be attempted.

Q5: Which analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) is a highly reliable method for determining the purity of your synthesized compound. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity and confirm the structure of the final product.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure all starting materials are pure and dry.- Increase reaction time or temperature.- Use a slight excess of the benzylating agent.
Product loss during workup.- Optimize the extraction and filtration steps to minimize loss.- Ensure complete precipitation before filtration.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or increase the temperature as needed.
Stoichiometry of reactants is not optimal.- Use a slight excess of the benzylating agent to ensure full conversion of the thiol.
Contamination with Inorganic Salts Incomplete removal during workup.- Wash the crude product thoroughly with cold water during filtration.- Perform an aqueous recrystallization as described in the FAQ section.[1]
Multiple Spots on TLC (Organic Impurities) Formation of side-products.- Optimize reaction conditions (temperature, reaction time, choice of base) to minimize side reactions.- Purify the product using column chromatography.[1]
Degradation of the product.- Avoid excessive heat during purification.- Store the final product under appropriate conditions (cool, dry, and dark).

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1,2,4-thiadiazole-3-thiol

This precursor can be synthesized from commercially available starting materials. A common method involves the oxidative cyclization of a suitable thiourea derivative.

Protocol 2: Synthesis of this compound
  • To a solution of 5-amino-1,2,4-thiadiazole-3-thiol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as potassium hydroxide or sodium carbonate (1.1 equivalents).

  • Stir the mixture until the starting material is fully dissolved.

  • Add benzyl chloride or benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization or column chromatography.

Protocol 3: Aqueous Recrystallization
  • Transfer the crude product to a flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with constant stirring until the solid dissolves completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for an additional 5-10 minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals under vacuum.[1]

Protocol 4: Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the impure product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 5-Amino-1,2,4-thiadiazole-3-thiol + Benzyl Halide reaction Reaction (Base, Solvent) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude recrystallization Aqueous Recrystallization crude->recrystallization column Column Chromatography recrystallization->column If impurities remain pure Pure 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine recrystallization->pure If pure column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities cluster_impurities Potential Impurities thiol 5-Amino-1,2,4-thiadiazole-3-thiol desired_product Desired Product: This compound thiol->desired_product unreacted_thiol Unreacted Thiol thiol->unreacted_thiol Incomplete Reaction side_product Side-Reaction Products thiol->side_product Side Reaction benzyl_halide Benzyl Halide benzyl_halide->desired_product unreacted_benzyl_halide Unreacted Benzyl Halide benzyl_halide->unreacted_benzyl_halide Incomplete Reaction benzyl_halide->side_product Side Reaction base Base (e.g., KOH) base->desired_product inorganic_salt Inorganic Salt (e.g., KCl) base->inorganic_salt Byproduct

Caption: Logical relationship of reactants leading to the desired product and potential impurities.

Troubleshooting_Logic cluster_analysis Analysis cluster_solutions Troubleshooting Steps start Impure Product check_tlc Check TLC/HPLC start->check_tlc check_nmr Check NMR check_tlc->check_nmr Identify Impurity Type optimize_reaction Optimize Reaction Conditions check_tlc->optimize_reaction Multiple Unidentified Spots recrystallize Aqueous Recrystallization check_nmr->recrystallize Inorganic Salts Detected column_chrom Column Chromatography check_nmr->column_chrom Organic Impurities Detected pure Pure Product recrystallize->pure column_chrom->pure optimize_reaction->start Re-synthesize

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound target the primary amine at the 5-position. These include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones.

Q2: I am observing low yields in my acylation reaction. What are the potential causes?

A2: Low yields in the acylation of this compound can be attributed to several factors:

  • Insufficiently activated acylating agent: The acyl chloride or anhydride may have degraded due to moisture.

  • Inappropriate base: The base used may not be strong enough to deprotonate the amine or may be sterically hindered.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, high temperatures could lead to decomposition.

  • Poor solvent choice: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.

Q3: My alkylation reaction is resulting in multiple products. What is happening?

A3: The formation of multiple products in the alkylation of a primary amine is a common issue. The likely side products are the di-alkylated and sometimes even tri-alkylated (quaternary ammonium salt) products. Over-alkylation can be favored by using a large excess of the alkylating agent and a strong base.

Q4: Is the benzylsulfanyl group stable under typical derivatization conditions?

A4: The benzylsulfanyl group is generally stable under standard acylation and alkylation conditions. However, it can be sensitive to strong oxidizing agents and certain reducing agents. Care should be taken to avoid reagents that could cleave the C-S bond.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions
Possible Cause Troubleshooting Step Expected Outcome
Degraded Acylating Agent Use freshly opened or purified acyl chloride/anhydride.Increased yield of the desired amide product.
Ineffective Base Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Improved reaction rate and yield.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C.Enhanced reaction kinetics and higher conversion.
Poor Solubility Change to a more suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Homogeneous reaction mixture and improved yield.
Issue 2: Multiple Products in Alkylation Reactions
Possible Cause Troubleshooting Step Expected Outcome
Over-alkylation Use a 1:1 molar ratio of the amine to the alkylating agent.Minimized formation of di- and tri-alkylated products.
Strong Base Employ a weaker base like potassium carbonate (K₂CO₃) instead of a strong base like sodium hydride (NaH).Slower, more controlled alkylation, favoring mono-alkylation.
High Temperature Perform the reaction at a lower temperature (e.g., room temperature or 0°C).Reduced rate of over-alkylation.

Data Presentation

Table 1: Optimization of Acylation of this compound with Acetyl Chloride
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1PyridineDCM251245
2TriethylamineDCM251265
3TriethylamineDMF251278
4TriethylamineDMF50685

This data is illustrative and may not represent actual experimental results.

Table 2: Effect of Stoichiometry on Alkylation with Benzyl Bromide
Entry Amine:Benzyl Bromide Ratio Base Solvent Yield of Mono-alkylated Product (%) Yield of Di-alkylated Product (%)
11:1K₂CO₃Acetonitrile7515
21:1.2K₂CO₃Acetonitrile6525
31:1NaHTHF5040

This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Acylation
  • Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, 10 mL/mmol).

  • Add a suitable base (e.g., triethylamine, 1.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Mono-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol), add a mild base (e.g., K₂CO₃, 1.5 eq.).

  • Add the alkyl halide (1.0 eq.) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Mandatory Visualizations

experimental_workflow start Start: 3-(Benzylsulfanyl)- 1,2,4-thiadiazol-5-amine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C (for Acylation) add_base->cool add_reagent Add Acylating or Alklylating Agent add_base->add_reagent Alkylation (Room Temp) cool->add_reagent react Stir and Monitor (TLC) add_reagent->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Final Derivatized Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_acylation Acylation Issues cluster_alkylation Alkylation Issues start Low Yield or Multiple Products check_reagents Check Purity of Acylating Agent start->check_reagents Acylation check_stoichiometry Adjust Amine:Alkyl Halide Ratio to 1:1 start->check_stoichiometry Alkylation change_base_acyl Use Stronger, Non-nucleophilic Base check_reagents->change_base_acyl increase_temp Increase Temperature change_base_acyl->increase_temp change_solvent_acyl Use a More Polar Solvent increase_temp->change_solvent_acyl change_base_alkyl Use a Weaker Base (e.g., K₂CO₃) check_stoichiometry->change_base_alkyl lower_temp Decrease Temperature change_base_alkyl->lower_temp

Caption: Troubleshooting decision tree for common derivatization issues.

Technical Support Center: Crystallization of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

Understanding the basic properties of the compound is crucial for developing a successful crystallization protocol.

PropertyValueReference
Molecular Formula C₉H₉N₃S₂[1]
Molecular Weight 223.32 g/mol [1]
Appearance White to pale beige crystalline powder[2]
Melting Point 110 °C[1]
Boiling Point (Predicted) 416.2 ± 38.0 °C[1]
Density (Predicted) 1.39 ± 0.1 g/cm³[1]
pKa (Predicted) 1.28 ± 0.50[1]

Q2: What are suitable solvents for the crystallization of this compound?

The compound exhibits low solubility in water but is soluble in several organic solvents.[2] For closely related compounds, successful recrystallizations have been reported using ethanol, mixtures of DMF and water, and acetic acid.[3][4] Based on this, a good starting point for solvent screening would include:

  • Primary Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene

  • Solvent Mixtures (Anti-solvent approach):

    • Methanol/Water

    • Ethanol/Water

    • DMF/Water

    • Toluene/Hexane

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" is a common issue where the compound separates from the solution as a liquid oil rather than solid crystals. This often happens when the solution is too supersaturated or cooled too quickly. The oil may eventually solidify, but it often traps impurities.

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Use a Seed Crystal: Introduce a small, pure crystal of the compound to the solution as it cools to induce crystallization.

  • Solvent System Modification: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization.

  • pH Adjustment: Since the compound has an amine group, the pH of the solution can significantly affect its solubility and crystallization behavior. Try adjusting the pH to see if it improves crystal formation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then cool again. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly. - Try a different solvent or solvent mixture.
Crystals form too quickly, resulting in a fine powder. - The solution is too concentrated. - The solution was cooled too rapidly.- Add more of the hot solvent to the initial solution to reduce the level of supersaturation. - Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling process.
The resulting crystals are discolored or appear impure. - Impurities are co-crystallizing with the product. - The compound may have degraded during heating.- Ensure the crude material is as pure as possible before the final crystallization. A preliminary purification by flash chromatography may be necessary. - Perform a second recrystallization. - Avoid prolonged heating of the solution.
The compound "oils out" and does not crystallize. - High supersaturation. - Rapid cooling. - Inappropriate solvent choice.- Refer to the "Oiling Out" section in the FAQs for detailed troubleshooting steps. This is a common issue for amine-containing compounds.

Experimental Protocols

The following are generalized experimental protocols for the crystallization of this compound based on methods used for similar compounds. Optimization will be required for your specific sample.

Protocol 1: Single Solvent Recrystallization (e.g., from Ethanol)

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization (e.g., DMF/Water)

  • Dissolution: Dissolve the crude compound in a minimum amount of hot DMF.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with stirring until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot DMF until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, washing with a cold mixture of DMF and water.

Visualizing Crystallization Troubleshooting

Troubleshooting Workflow for Crystallization Issues

Caption: A flowchart for troubleshooting common crystallization problems.

Logical Relationship for Preventing "Oiling Out"

OilingOutPrevention cluster_causes Primary Causes of Oiling Out cluster_solutions Solutions cause1 High Supersaturation solution1 Reduce Concentration cause1->solution1 solution3 Use Seed Crystal cause1->solution3 solution5 Adjust pH cause1->solution5 cause2 Rapid Cooling solution2 Slow Cooling Rate cause2->solution2 cause3 Inappropriate Solvent solution4 Optimize Solvent System cause3->solution4 cause3->solution5

References

Technical Support Center: 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. The information provided is intended to assist with the design and interpretation of degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in this compound (a benzylsulfanyl group, a 1,2,4-thiadiazole ring, and an amino group), the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The C-S bond of the benzylsulfanyl group may be susceptible to cleavage, potentially yielding 3-mercapto-1,2,4-thiadiazol-5-amine and benzyl alcohol. The amino group could also be hydrolyzed to a hydroxyl group under harsh conditions, though this is generally less common. The thiadiazole ring itself is relatively stable to hydrolysis.

  • Oxidation: The sulfur atom of the benzylsulfanyl group is the most likely site of oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.

  • Photodegradation: Exposure to UV or visible light may induce cleavage of the C-S bond, leading to radical-mediated degradation pathways and the formation of various photoproducts.

  • Thermal Degradation: At elevated temperatures, cleavage of the benzylsulfanyl C-S bond and potential rearrangement or fragmentation of the thiadiazole ring can occur.

Q2: My HPLC analysis shows a new peak eluting earlier than the parent compound after oxidative stress. What could this be?

A2: An earlier eluting peak in reverse-phase HPLC typically indicates a more polar compound. Oxidation of the sulfur atom in the benzylsulfanyl group to a sulfoxide or sulfone would increase the polarity of the molecule. Therefore, the new peak is likely 3-(Benzylsulfanyl-S-oxide)-1,2,4-thiadiazol-5-amine or 3-(Benzylsulfanyl-S,S-dioxide)-1,2,4-thiadiazol-5-amine. Further characterization by LC-MS is recommended to confirm the mass of the degradant.

Q3: I am observing significant degradation of the compound in my control sample (stored at room temperature in solution) during my forced degradation study. What could be the cause?

A3: Significant degradation in a control sample suggests instability under the storage conditions. Potential causes include:

  • Solvent-mediated degradation: The solvent system itself may be promoting hydrolysis or other reactions. Ensure the solvent is of high purity and inert.

  • Photosensitivity: The compound may be sensitive to ambient light. Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxygen sensitivity: The compound may be susceptible to oxidation by dissolved oxygen in the solvent. Consider de-gassing your solvents before use.

Q4: How can I confirm the structure of the degradation products?

A4: The most effective method for structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. For unambiguous structure confirmation, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stress agent (acid, base, oxidant), prolong the exposure time, or increase the temperature.
The compound is highly stable under the tested conditions.This is a valid result. Document the stability of the compound under the tested conditions.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature to achieve partial degradation (typically 5-20%).
Multiple, poorly resolved peaks on HPLC chromatogram. Inefficient chromatographic separation.Optimize the HPLC method: adjust the gradient, change the mobile phase composition, or try a different column chemistry.
Complex mixture of degradation products.Use a shallower gradient to improve separation. Employ LC-MS to identify the masses of the co-eluting peaks.
Mass balance is poor (sum of parent and degradants is <95%). Some degradation products are not being detected.Check for non-UV active degradants using a mass spectrometer or a charged aerosol detector.
Degradants are volatile or have adsorbed to the container.Use appropriate sample handling and container materials.
The parent compound has degraded to a non-chromatophoric product.Employ a universal detector like a mass spectrometer or a charged aerosol detector.

Data Presentation

Table 1: Hypothetical Summary of Potential Degradation Products of this compound

Stress Condition Potential Degradation Product Proposed Structure Expected Change in Polarity
Acid/Base Hydrolysis3-Mercapto-1,2,4-thiadiazol-5-amineHS-(C₂HN₃S)-NH₂Increased
Acid/Base HydrolysisBenzyl alcoholC₆H₅CH₂OH-
Oxidation3-(Benzylsulfanyl-S-oxide)-1,2,4-thiadiazol-5-amineC₆H₅CH₂S(O)-(C₂HN₃S)-NH₂Increased
Oxidation3-(Benzylsulfanyl-S,S-dioxide)-1,2,4-thiadiazol-5-amineC₆H₅CH₂S(O)₂-(C₂HN₃S)-NH₂Significantly Increased
Photolysis/ThermalBenzyl radicalC₆H₅CH₂•-
Photolysis/Thermal3-Thioxo-1,2,4-thiadiazol-5-amine radical•S-(C₂HN₃S)-NH₂-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and amber HPLC vials

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

5. Analytical Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the parent compound).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times of the degradation products.

  • If using LC-MS, identify the mass-to-charge ratio (m/z) of the parent and degradation products.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photothermal Photolysis / Thermal parent This compound hydrolysis_prod1 3-Mercapto-1,2,4-thiadiazol-5-amine parent->hydrolysis_prod1 Acid/Base hydrolysis_prod2 Benzyl Alcohol parent->hydrolysis_prod2 Acid/Base oxidation_prod1 Sulfoxide Derivative parent->oxidation_prod1 H₂O₂ photo_prod1 Radical Intermediates parent->photo_prod1 Light/Heat oxidation_prod2 Sulfone Derivative oxidation_prod1->oxidation_prod2 H₂O₂ Experimental_Workflow cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, RT) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolysis (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute to 0.1 mg/mL neutralize->dilute analysis HPLC / LC-MS Analysis dilute->analysis data Data Interpretation (Degradation %, Mass ID) analysis->data

Technical Support Center: Improving the Selectivity of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and its analogs. The focus is on addressing common challenges encountered during experiments aimed at improving inhibitor selectivity.

Disclaimer: The 1,2,4-thiadiazole core is recognized as a potential covalent modifier, likely targeting cysteine residues through a thiol-disulfide exchange mechanism.[1] The following troubleshooting guide assumes a hypothetical scenario where this compound acts as a covalent inhibitor of a cysteine-dependent enzyme, "Target-Cys-Protease-X," and aims to improve its selectivity against off-target cysteine-containing proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound inhibitors.

Issue 1: High Potency in Biochemical Assays, but Low Efficacy in Cell-Based Assays

  • Question: My this compound analog shows excellent potency (low IC50) against the purified Target-Cys-Protease-X, but its effectiveness is significantly reduced in cellular assays. What are the potential causes?

  • Answer: This discrepancy is a common challenge in drug discovery and can be attributed to several factors:

    • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[2] Consider the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA).

    • Inhibitor Instability: The compound may be rapidly metabolized or degraded within the cell.

    • High Protein Binding: The inhibitor may bind non-specifically to abundant intracellular proteins, reducing the effective concentration available to engage Target-Cys-Protease-X.

    • Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters like P-glycoprotein.

    Troubleshooting Workflow:

    G start Low Cellular Efficacy perm Assess Cell Permeability (e.g., PAMPA, Caco-2) start->perm stab Evaluate Metabolic Stability (e.g., Microsome Assay) start->stab efflux Test for Efflux (e.g., with Efflux Pump Inhibitors) start->efflux result Modify Scaffold to Improve ADME Properties perm->result stab->result efflux->result

    Caption: Troubleshooting workflow for low cellular efficacy.

Issue 2: Lack of Selectivity and Off-Target Effects

  • Question: My inhibitor is potent against my target, but it also inhibits several other cysteine-containing proteins. How can I improve its selectivity?

  • Answer: Improving selectivity for covalent inhibitors involves optimizing both non-covalent binding affinity (KI) and the rate of covalent modification (kinact).[3] The 1,2,4-thiadiazole moiety is known to react with cysteine thiols, forming a disulfide bond.[1]

    • Enhance Non-Covalent Recognition: Modify the inhibitor scaffold to increase specific, non-covalent interactions with your target protein's binding pocket. This makes the initial binding step more favorable for the intended target.

    • Tune Covalent Reactivity: The reactivity of the 1,2,4-thiadiazole "warhead" can be modulated. While direct modification of the thiadiazole ring is complex, substitutions on the benzylsulfanyl group can influence the electrophilicity of the sulfur atom involved in the disulfide exchange.

    • Exploit Unique Binding Pocket Features: Analyze the crystal structure of your target and off-targets. Design modifications that introduce favorable interactions with unique residues in your target's binding pocket or create steric clashes with off-target binding sites.

    Logical Approach to Improving Selectivity:

    G start Poor Selectivity sar Structure-Activity Relationship (SAR) - Modify Benzyl Group - Modify Amine Substituent start->sar structure Structure-Based Design (Requires Crystal Structure) start->structure kinetics Measure kinact/KI for On- and Off-Targets sar->kinetics structure->kinetics outcome Identify Modifications that Increase On-Target Affinity (Lower KI) and/or Optimize On-Target Reactivity kinetics->outcome

    Caption: Strategy for enhancing inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

The 1,2,4-thiadiazole moiety is a known electrophilic "warhead" that can react with cysteine residues in proteins.[1] The mechanism involves the nucleophilic cysteine thiol attacking the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the enzyme.[1]

Mechanism of Covalent Inhibition:

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification E_I Enzyme + Inhibitor E_I_complex Enzyme-Inhibitor Complex (Reversible, Governed by KI) E_I->E_I_complex k_on / k_off E_I_covalent Covalently Modified Enzyme (Irreversible, Governed by kinact) E_I_complex->E_I_covalent kinact

Caption: Two-step mechanism of covalent inhibition.

Q2: How can I confirm that my inhibitor is forming a covalent bond with the target protein?

Mass spectrometry (MS) is a definitive method to confirm covalent modification.[4] By analyzing the intact protein with and without the inhibitor, you can observe a mass shift corresponding to the molecular weight of the inhibitor. Further analysis using peptide mapping (digesting the protein and analyzing the fragments by LC-MS/MS) can identify the specific cysteine residue that has been modified.

Q3: What are the key parameters to measure when assessing the selectivity of a covalent inhibitor?

For covalent inhibitors, the IC50 value is time-dependent and can be misleading. A more rigorous approach is to determine the second-order rate constant, kinact/KI.[3]

  • KI (Inhibitor Affinity Constant): Represents the affinity of the non-covalent, reversible binding of the inhibitor to the target. A lower KI indicates stronger initial binding.

  • kinact (Rate of Inactivation): Represents the maximum rate of covalent bond formation once the inhibitor is non-covalently bound.

Selectivity is achieved when the kinact/KI value for the intended target is significantly higher than for off-targets.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the selectivity profiles of different inhibitors.

Table 1: Hypothetical Selectivity Profile of this compound Analogs

Compound IDR-Group ModificationTarget-Cys-Protease-X (kinact/KI, M-1s-1)Off-Target-1 (kinact/KI, M-1s-1)Off-Target-2 (kinact/KI, M-1s-1)Selectivity Ratio (Off-Target-1 / Target)
Parent H (on benzyl ring)15,0005,0003,0000.33
Analog-1 4-Fluoro (on benzyl ring)25,0004,5002,8000.18
Analog-2 4-Methoxy (on benzyl ring)18,0006,0004,0000.33
Analog-3 3,4-Dichloro (on benzyl ring)45,0002,0001,5000.04

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of kinact and KI

This protocol describes a method for determining the kinetic parameters of a covalent inhibitor.

  • Materials:

    • Purified Target-Cys-Protease-X enzyme.

    • Fluorogenic or chromogenic substrate for the enzyme.

    • Inhibitor stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

    • 96-well microplates.

    • Plate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • In the wells of a microplate, add the enzyme at a fixed concentration.

    • Add the different concentrations of the inhibitor to the wells and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress (fluorescence or absorbance) over time using the plate reader.

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity.

    • Plot the natural log of the observed rate constant (kobs) versus the inhibitor concentration.

    • The data can be fitted to the equation: kobs = kinact * [I] / (KI + [I]) to determine the values of kinact and KI.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the general steps to confirm covalent binding using mass spectrometry.

  • Materials:

    • Purified Target-Cys-Protease-X enzyme.

    • Inhibitor stock solution.

    • Reaction buffer.

    • Desalting column (e.g., C4 ZipTip).

    • Mass spectrometer (e.g., ESI-QTOF).

  • Procedure:

    • Incubate the target protein (e.g., 5 µM) with a molar excess of the inhibitor (e.g., 50 µM) in reaction buffer for a defined period (e.g., 1-2 hours) at room temperature.

    • As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.

    • Remove excess, unbound inhibitor and buffer salts using a desalting column.

    • Analyze the protein samples by mass spectrometry.

    • Compare the deconvoluted mass spectra of the inhibitor-treated sample and the control sample. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

References

Technical Support Center: Synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis. The proposed synthesis is a two-step process:

  • Step 1: Synthesis of an S-benzylisothiourea derivative.

  • Step 2: Oxidative cyclization to form the 1,2,4-thiadiazole ring.

Issue 1: Low or No Yield in Step 1 (S-benzylisothiourea derivative formation)

  • Question: I am getting a very low yield or no desired product in the first step of the synthesis. What could be the cause?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Purity of Reagents: Ensure that the starting materials, such as S-benzylisothiourea hydrochloride and the corresponding cyanamide, are of high purity. Impurities can interfere with the reaction.

    • Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is maintained at the optimal temperature. Running small-scale trial reactions can help determine the ideal parameters before proceeding to a larger scale.[1]

    • Solvent Quality: Use dry solvents, as moisture can react with the starting materials and intermediates, leading to side products.

Issue 2: Incomplete Reaction or Low Yield in Step 2 (Oxidative Cyclization)

  • Question: The oxidative cyclization of the S-benzylisothiourea derivative is not going to completion, resulting in a low yield of this compound. How can I improve this?

  • Answer: Incomplete cyclization is a common issue. Consider the following:

    • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., iodine) are crucial. Ensure the correct stoichiometry is used. An insufficient amount of oxidant will result in an incomplete reaction.

    • Temperature Control: While some reactions require heat to overcome the activation energy, excessive temperatures can lead to the degradation of the product or starting materials. Monitor the reaction temperature closely.

    • Reaction Time: The reaction may require more time to complete, especially at a larger scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer: Purification of sulfur-containing heterocycles can be challenging.

    • Column Chromatography: This is a common method for purifying 1,2,4-thiadiazole derivatives. A silica gel column with a suitable solvent system (e.g., hexane-ethyl acetate) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method. Experiment with different solvents to find the one that gives the best crystal quality and yield.

    • Workup Procedure: During the aqueous workup, emulsions can sometimes form. To manage this, you can try adding brine or filtering the mixture through celite. If the product is suspected to be in the aqueous layer, perform a back-extraction.

Issue 4: Inconsistent Results Upon Scale-Up

  • Question: My reaction works well on a small scale, but I am facing issues with yield and purity when scaling up. What should I consider?

  • Answer: Scaling up a reaction introduces new challenges.

    • Mixing: Inefficient stirring in larger reaction vessels can lead to localized temperature gradients and poor reaction rates. Ensure that the stirring is vigorous enough for the scale of your reaction.[1]

    • Heat Transfer: It takes longer to heat and cool larger volumes. This can affect reaction times and potentially lead to the formation of side products. Adjust heating and cooling protocols accordingly.

    • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. A slow and controlled addition is often necessary to manage exothermic reactions and prevent the formation of impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for 5-amino-1,2,4-thiadiazoles?

    • A1: A widely used method is the oxidative N-S bond formation of imidoyl thioureas. This approach is versatile and can be performed using various oxidizing agents, with molecular iodine being a common choice due to its mild reaction conditions and operational simplicity.[2][3][4]

  • Q2: What are the key safety precautions for this synthesis?

    • A2: When working with thiourea derivatives and oxidizing agents, it is important to work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents may be toxic or corrosive.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By comparing the spots of the starting material, intermediate, and product, you can determine when the reaction is complete.

  • Q4: What are the expected spectroscopic characteristics of this compound?

    • A4: While specific data is not available, you would typically expect to see characteristic peaks in 1H NMR for the benzyl protons and the amine protons. In 13C NMR, you would expect signals for the carbons of the thiadiazole ring and the benzyl group. Mass spectrometry should confirm the molecular weight of the compound.

  • Q5: Are there any alternative oxidizing agents for the cyclization step?

    • A5: Yes, besides iodine, other oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA), bromine (Br₂), and hydrogen peroxide (H₂O₂) have been used for the oxidative cyclization of thiourea derivatives to form 1,2,4-thiadiazoles.[5]

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

ParameterLab Scale (1 g)Pilot Scale (100 g)
Step 1: Intermediate Synthesis
Starting Material1.0 g100 g
Solvent Volume20 mL2 L
Reaction Temperature25 °C25-30 °C
Reaction Time4 hours6-8 hours
Yield85% (hypothetical)80% (hypothetical)
Step 2: Oxidative Cyclization
Intermediate0.85 g80 g
Oxidant (Iodine)1.2 eq1.2 eq
Solvent Volume15 mL1.5 L
Reaction TemperatureRoom TemperatureRoom Temperature
Reaction Time2 hours3-4 hours
Yield75% (hypothetical)70% (hypothetical)

Experimental Protocols

Protocol 1: Synthesis of N-Amidino-S-benzylisothiourea (Hypothetical Intermediate)

  • To a stirred solution of S-benzylisothiourea hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol) at room temperature, add a base (e.g., sodium ethoxide, 1.1 equivalents) to liberate the free base.

  • To this mixture, add the desired cyanamide derivative (1 equivalent).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve the N-Amidino-S-benzylisothiourea intermediate (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a reaction flask.

  • Add a base (e.g., potassium carbonate, 1.5 equivalents) to the mixture.

  • To the stirred suspension, add molecular iodine (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidative Cyclization start1 S-benzylisothiourea HCl + Base reaction1 Reaction in Solvent (e.g., Ethanol) start1->reaction1 reagent1 Cyanamide Derivative reagent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Purification (Recrystallization/Chromatography) workup1->purification1 intermediate N-Amidino-S-benzylisothiourea purification1->intermediate reaction2 Reaction in Solvent (e.g., Acetonitrile) intermediate->reaction2 reagent2 Iodine (Oxidant) + Base reagent2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure q1 Which step is problematic? start->q1 step1 Step 1: Intermediate Synthesis q1->step1 Step 1 step2 Step 2: Oxidative Cyclization q1->step2 Step 2 check_purity1 Check Reagent Purity step1->check_purity1 check_conditions1 Verify Reaction Conditions (Temp, Time) step1->check_conditions1 check_solvent1 Ensure Dry Solvent step1->check_solvent1 check_oxidant2 Check Oxidant Stoichiometry step2->check_oxidant2 check_temp2 Monitor Temperature for Degradation step2->check_temp2 check_time2 Increase Reaction Time & Monitor by TLC step2->check_time2 solution Implement Corrective Actions check_purity1->solution check_conditions1->solution check_solvent1->solution check_oxidant2->solution check_temp2->solution check_time2->solution

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Enhancing the Bioavailability of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine to improve its bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q1: My batch of this compound shows low aqueous solubility. What are the initial steps to address this?

A1: Low aqueous solubility is a known characteristic of this compound, which is reported to be sparingly soluble in water but more soluble in organic solvents like methanol, ethanol, and dichloromethane.[1] The first step is to accurately quantify the kinetic and thermodynamic solubility. This will provide a baseline for assessing the impact of any modifications.

  • Actionable Advice:

    • Perform a kinetic solubility assay to get a rapid assessment.

    • For more definitive data, conduct a thermodynamic solubility assay.

    • Consider formulation strategies as a preliminary step, such as using co-solvents or cyclodextrins, to enable initial in vitro testing.

Q2: What structural modifications can I make to the parent compound to improve its solubility?

A2: Improving solubility often involves introducing polar functional groups or altering the molecule's overall lipophilicity and crystal lattice energy.

  • Proposed Modifications:

    • Introduce Polar Groups: Add polar functionalities like hydroxyl (-OH), methoxy (-OCH3), or small amino groups to the benzyl ring. These can increase hydrogen bonding with water.

    • Bioisosteric Replacement: Replace the phenyl ring with a more polar aromatic system, such as pyridine or pyrimidine.

    • Modify the Amino Group: Acylation of the 5-amino group with small, polar acyl groups could improve solubility, but this may also affect the biological activity.

    • Salt Formation: If the compound has a sufficiently basic pKa, salt formation with pharmaceutically acceptable acids can significantly enhance aqueous solubility.

Issue 2: Low Permeability Across Biological Membranes

Q3: I have improved the solubility, but my Caco-2 assay results indicate low permeability. What could be the cause and how can I address it?

A3: Low permeability can be due to several factors, including high polarity, large molecular size, or active efflux by transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Assess Efflux Ratio: In your Caco-2 assay, measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[2]

    • Run with Inhibitors: Repeat the Caco-2 assay in the presence of a P-gp inhibitor like verapamil. A significant increase in permeability would confirm P-gp mediated efflux.[2]

    • Analyze Physicochemical Properties: Use Lipinski's Rule of Five as a guideline. If your modified compound violates these rules (e.g., too many hydrogen bond donors/acceptors), it may have inherently poor permeability.

  • Strategies for Improvement:

    • Reduce Polarity: If the molecule is too polar, consider modifications that increase lipophilicity, such as adding small alkyl or halogen substituents to the benzyl ring.

    • Mask Polar Groups: Temporarily mask polar groups with lipophilic promoieties (prodrug approach) that are cleaved in vivo to release the active compound.

    • Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane permeation. Rigidifying the structure might improve permeability.

Issue 3: High Metabolic Instability

Q4: My compound shows rapid degradation in a liver microsome stability assay. What are the likely metabolic hotspots and how can I block them?

A4: The two most probable sites of metabolism for this compound are the benzyl group and the sulfur linkage.

  • Potential Metabolic Pathways:

    • Oxidation of the Benzyl Ring: Cytochrome P450 (CYP) enzymes can hydroxylate the aromatic ring or the benzylic carbon.

    • S-debenzylation: Cleavage of the benzyl-sulfur bond is a common metabolic pathway.

    • Oxidation of Sulfur: The thioether sulfur can be oxidized to a sulfoxide or sulfone.

  • Modification Strategies to Enhance Stability:

    • Introduce Electron-Withdrawing Groups: Adding groups like fluorine or chlorine to the benzyl ring can make it less susceptible to oxidative metabolism.

    • Block Metabolic Sites: Introducing a methyl group or a fluorine atom at a site of hydroxylation (e.g., the para position of the benzyl ring) can sterically hinder CYP enzymes.

    • Isosteric Replacement: Replace the benzyl group with a metabolically more stable group, for instance, a pyridylmethyl group.

    • Deuteration: Replacing hydrogens at metabolically labile positions with deuterium can slow down the rate of CYP-mediated metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound and Proposed Analogs

CompoundModificationMolecular Weight ( g/mol )Predicted cLogPPredicted Aqueous Solubility (mg/L)
Parent None223.312.8Low
Analog 1 4-Fluoro on benzyl241.303.0Low
Analog 2 4-Hydroxy on benzyl239.312.3Moderate
Analog 3 Pyridin-4-ylmethyl instead of benzyl224.301.9Moderate-High
Analog 4 N-acetyl on 5-amino265.342.5Moderate

Note: cLogP and solubility values are predicted and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration/Centrifugation: Separate any precipitate by filtering through a solubility filter plate or by centrifuging the plate at high speed.

  • Quantification: Transfer the supernatant to a UV-transparent 96-well plate. Quantify the concentration of the dissolved compound using a UV-Vis plate reader at the compound's λmax. Create a standard curve using known concentrations of the compound in a 1% DMSO/PBS solution.[3][4][5]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).[2][6]

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • Take samples from the basolateral chamber at various time points.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[7]

Protocol 3: Liver Microsome Stability Assay
  • Reagent Preparation:

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (final concentration, e.g., 1 µM).

    • Prepare a separate solution of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9][10]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Parent Parent Compound Analog Synthesize Analogs Parent->Analog Solubility Solubility Assay Analog->Solubility Permeability Caco-2 Assay Solubility->Permeability Metabolism Microsome Assay Permeability->Metabolism Decision Improved Bioavailability? Metabolism->Decision Decision->Analog No, Redesign InVivo Proceed to In Vivo PK Decision->InVivo Yes

Caption: Iterative workflow for improving bioavailability.

signaling_pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

troubleshooting_logic Start Start: Low Bioavailability CheckSol Assess Solubility Start->CheckSol Sol_Low Low Solubility CheckSol->Sol_Low Low Sol_OK Acceptable CheckSol->Sol_OK OK CheckPerm Assess Permeability Perm_Low Low Permeability CheckPerm->Perm_Low Low Perm_OK Acceptable CheckPerm->Perm_OK OK CheckMet Assess Metabolism Met_High High Metabolism CheckMet->Met_High High Met_OK Acceptable CheckMet->Met_OK OK Action_Sol Action: - Add polar groups - Bioisosteric replacement - Salt formation Sol_Low->Action_Sol Sol_OK->CheckPerm Action_Perm Action: - Modulate LogP - Prodrug approach - Check efflux Perm_Low->Action_Perm Perm_OK->CheckMet Action_Met Action: - Block metabolic sites - Introduce EWGs - Deuteration Met_High->Action_Met

Caption: Troubleshooting decision tree for bioavailability issues.

References

Validation & Comparative

A Comparative Guide to Analytical Method Development for Novel 1,2,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Potential Analytical Methodologies

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the specific requirements of the analysis (e.g., quantification in a simple solution versus a complex biological matrix). For a small organic molecule like 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques.

Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; relies on both chromatographic separation and mass filtering.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.
Linearity (R²) Typically >0.999Typically >0.995
Precision (%RSD) < 2%< 15% (more complex matrices)
Accuracy (%Recovery) 98-102%85-115% (more complex matrices)
Cost LowerHigher
Ideal Application Purity assessment, content uniformity, in-process control.Bioanalysis (e.g., plasma, tissue), metabolite identification.

Experimental Protocols: A Generalized Framework

Below is a generalized protocol for the development and validation of an HPLC-UV method, which can be adapted for this compound.

1. Materials and Reagents:

  • Reference standard of this compound (purity >99%)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade buffers and acids/bases (e.g., phosphate buffer, formic acid)

  • 0.45 µm syringe filters

2. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: Start at 20% A, ramp to 80% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

4. Validation Parameters (Based on ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the peak for the analyte is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and perform a linear regression analysis.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results.

Visualizing the Method Validation Workflow

A systematic workflow is crucial for the successful validation of any analytical method. The following diagram illustrates the typical stages involved.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Method Implementation MD_1 Define Analytical Requirements MD_2 Select Appropriate Technology (e.g., HPLC, LC-MS) MD_1->MD_2 MD_3 Optimize Method Parameters MD_2->MD_3 MD_4 System Suitability Tests MD_3->MD_4 MV_1 Specificity MD_4->MV_1 Proceed to Validation MV_2 Linearity MV_3 Range MV_4 Accuracy MV_5 Precision (Repeatability & Intermediate) MV_6 LOD & LOQ MV_7 Robustness MI_1 Document Method (SOP) MV_7->MI_1 Method Validated MI_2 Routine Analysis MI_1->MI_2 MI_3 Ongoing Method Performance Monitoring MI_2->MI_3

Caption: Workflow for analytical method development and validation.

While validated analytical methods for this compound are not prominently documented, researchers can confidently develop and validate their own methods by leveraging established techniques like HPLC-UV and LC-MS/MS. The choice between these methods will depend on the specific application, with HPLC-UV offering a cost-effective solution for routine analysis and LC-MS/MS providing superior sensitivity and selectivity for more demanding applications such as bioanalysis. By following a systematic validation workflow based on ICH guidelines, a robust, reliable, and accurate analytical method can be established to support the progression of this and other novel chemical entities through the drug development pipeline.

A Comparative Analysis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and Other Bioactive Thiadiazoles in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and other notable thiadiazole derivatives, focusing on their anticancer properties. This analysis is supported by experimental data from various studies, detailing their synthesis, cytotoxic effects, and mechanisms of action.

Thiadiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their structural versatility allows for the development of derivatives with a wide range of biological functions. This guide focuses on comparing this compound with other thiadiazole compounds, particularly its structural isomer 2-amino-5-benzylthio-1,3,4-thiadiazole, for which more extensive anticancer data is available.

Synthesis and Chemical Properties

The synthesis of this compound can be conceptually approached based on established methods for related thiadiazole derivatives. A plausible synthetic route involves the S-alkylation of a corresponding mercaptothiadiazole precursor.

Proposed Synthesis of this compound

A likely synthesis pathway starts from 5-amino-1,2,4-thiadiazole-3-thiol. This precursor can be reacted with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to facilitate the S-alkylation, yielding the target compound.

A related and well-documented synthesis is that of the structural isomer, 2-amino-5-benzylthio-1,3,4-thiadiazole. This process typically involves the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide[1]. The initial precursor, 5-amino-1,3,4-thiadiazole-2-thiol, can be prepared by reacting thiosemicarbazide with carbon disulfide in a basic medium[1][2].

Comparative Anticancer Activity

While specific comparative studies for this compound are limited in the readily available literature, extensive research on its 1,3,4-thiadiazole isomer, 2-amino-5-benzylthio-1,3,4-thiadiazole, and other derivatives provides valuable insights into the potential anticancer efficacy of this class of compounds. The data presented below is for 2-amino-5-benzylthio-1,3,4-thiadiazole and other relevant thiadiazole derivatives, offering a benchmark for comparison.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9Imatinib20[3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.785-Fluorouracil-[3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.045-Fluorouracil-[3]
Ciprofloxacin-derived N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide (13e)MCF-7 (Breast)~3.5Doxorubicin~3.3[4]
Ciprofloxacin-derived N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide (13g)MCF-7 (Breast)~3.9Doxorubicin~3.3[4]
2-F, 4-Cl substituted derivative (5d)HeLa (Cervical)0.37Sorafenib7.91[4]
2-F, 4-Cl substituted derivative (5g)HeLa (Cervical)0.73Sorafenib7.91[4]

Mechanism of Action: Insights from Thiadiazole Derivatives

Studies on bioactive thiadiazoles suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt and ERK signaling pathways are frequently implicated as key molecular targets.

Cell Cycle Arrest and Apoptosis

Several 2-amino-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest, particularly at the G0/G1 or sub-G1 phase, in various cancer cell lines[4][5]. For instance, flow cytometry analysis of HeLa cells treated with certain 2-amino-5-thio-substituted 1,3,4-thiadiazoles revealed a significant increase in the sub-G1 cell population, indicative of apoptosis[4]. Similarly, other derivatives have demonstrated the ability to arrest the cell cycle in the G0/G1 phase in A549 lung carcinoma cells[5]. The induction of apoptosis is a common mechanism, with studies showing increased proportions of apoptotic cells upon treatment with these compounds[4].

Inhibition of Signaling Pathways

The anticancer activity of thiadiazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of this pathway, leading to the suppression of cancer cell proliferation[1][4]. Molecular docking studies have suggested that these compounds can bind to the active sites of PI3Kα.

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route for cell proliferation. The 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of the ERK1/2 pathway in A549 lung cancer cells, contributing to its antiproliferative effects[5].

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and incubated for 48-72 hours.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with the thiadiazole compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.

Visualizing Molecular Pathways and Experimental Workflows

G General Workflow for Anticancer Evaluation of Thiadiazoles cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Thiosemicarbazide) precursor Thiadiazole Precursor (e.g., 5-amino-1,2,4-thiadiazole-3-thiol) start->precursor Cyclization target Target Compound (this compound) precursor->target S-Alkylation cytotoxicity Cytotoxicity Assay (MTT) target->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt, ERK) apoptosis->pathway

Caption: Experimental workflow for synthesis and anticancer evaluation.

G PI3K/Akt Signaling Pathway Inhibition by Thiadiazoles GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->PI3K inhibits

Caption: PI3K/Akt pathway inhibition by thiadiazole derivatives.

G ERK Signaling Pathway and Cell Cycle Progression Signal External Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellCycleProteins Cell Cycle Proteins (e.g., Cyclins, CDKs) TranscriptionFactors->CellCycleProteins regulates expression G1_S G1/S Transition CellCycleProteins->G1_S Thiadiazole Thiadiazole Derivative (FABT) Thiadiazole->ERK inhibits activation

Caption: ERK pathway inhibition and cell cycle arrest by thiadiazoles.

References

Comparative Analysis of Thiadiazole Derivatives and Known Inhibitors Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction: While specific experimental data for 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is not extensively available in public literature, the 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. This guide provides a comparative overview of structurally related thiadiazole derivatives against known inhibitors of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is a key target in cancer therapy due to its significant upregulation in hypoxic tumors and its role in tumor acidosis and progression. CA IX's expression is generally restricted in normal tissues, making it an attractive target for the development of selective anticancer agents.

The inhibitors are compared based on their potency, typically represented by IC50 or Ki values. This guide also includes a detailed experimental protocol for assessing CA IX inhibition and visual diagrams to illustrate the enzyme's signaling pathway and a typical inhibitor screening workflow.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity of various compounds against Carbonic Anhydrase IX. For comparison, data for other relevant human carbonic anhydrase isoforms (hCA I and hCA II) are included where available to indicate selectivity.

Compound ClassCompound NameTarget EnzymeKi (nM)IC50 (nM)Reference
Standard Sulfonamide Inhibitor AcetazolamidehCA IX2530
hCA I250-
hCA II12-
Standard Sulfonamide Inhibitor EthoxzolamidehCA IX15-
hCA I29-
hCA II9-
Ureido-substituted Sulfonamide U-104 (SLC-0111)hCA IX45.1-
hCA XII4.5-
Dual Inhibitor EGFR/CA-IX-IN-1hCA IX-63
EGFR-5.92
Thiadiazole Derivative Compound 14 (sulfamoylphenyl-dihydro-thiadiazole)hCA IX-79
hCA XII-58
EGFR-10.12
Thiadiazole Derivative 3n (2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone)hCA II-0.030 µM
hCA I-0.033 µM
Coumarin-Thiazole Hybrid Compound 6ohCA XII91.1-

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay (Esterase Activity)

This protocol is based on the widely used colorimetric method that measures the esterase activity of carbonic anhydrase.

Materials:

  • Recombinant human Carbonic Anhydrase IX (rhCA IX)

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

  • Substrate: 4-Nitrophenyl acetate (4-NPA) stock solution (100 mM in acetone)

  • Test compounds (including this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Dilute rhCA IX to a working concentration of 20 ng/µL in Assay Buffer.

    • Dilute the 4-NPA stock solution to a working concentration of 2 mM in Assay Buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Acetazolamide) at 10 times the final desired concentration.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 10 µL of the diluted test compounds, reference inhibitor, or solvent control (for 100% activity).

    • Add 80 µL of Assay Buffer to each well.

    • Add 5 µL of the diluted rhCA IX enzyme solution to each well, except for the background control wells. Mix gently.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the 2 mM 4-NPA substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm or 405 nm in kinetic mode, recording readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Subtract the rate of the background control from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of solvent control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Stabilizes

Inhibitor_Screening_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_loading Plate Loading (Inhibitors, Enzyme) reagent_prep->plate_loading incubation Incubation (15 min at RT) plate_loading->incubation reaction_start Add Substrate (4-NPA) incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Comparative Cross-Reactivity Analysis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine and Structurally Related Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds related to 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Due to the limited publicly available data on this specific molecule, this document focuses on its inferred primary target, carbonic anhydrase (CA), and compares the selectivity of well-characterized, structurally related inhibitors across various CA isozymes and other potential off-target kinase families. The information presented is intended to guide researchers in evaluating the potential selectivity and off-target effects of novel thiadiazole-based compounds.

The 2-amino-1,3,4-thiadiazole scaffold is a core component of established carbonic anhydrase inhibitors. These inhibitors are widely used in the treatment of glaucoma, epilepsy, and altitude sickness. Their therapeutic effect is derived from the inhibition of carbonic anhydrase isozymes, which are involved in a variety of physiological processes. However, the lack of perfect selectivity for the target isozyme(s) can lead to off-target effects. This guide compares the inhibitory activity of standard CA inhibitors, Acetazolamide and Methazolamide, against a panel of human carbonic anhydrase isozymes.

Carbonic Anhydrase Inhibition Profile

The primary biological targets of sulfonamides incorporating a thiadiazole ring are the zinc-containing metalloenzymes known as carbonic anhydrases. The inhibitory activity of two standard clinical compounds, Acetazolamide and Methazolamide, against a range of human (hCA) isozymes is summarized below. The data is presented as inhibition constants (Kᵢ), with lower values indicating higher potency.

IsozymeAcetazolamide Kᵢ (nM)Methazolamide Kᵢ (nM)
hCA I25050
hCA II1214
hCA IV74-
hCA VA4.2-
hCA VB1.3-
hCA VI--
hCA VII2.510
hCA IX2525
hCA XII5.74.5
hCA XIII--
hCA XIV--

Potential Kinase Cross-Reactivity

While the primary targets of simple thiadiazole sulfonamides are carbonic anhydrases, the thiadiazole scaffold is also present in a variety of compounds designed as protein kinase inhibitors. This suggests a potential for cross-reactivity. Kinome-wide screening is the standard method for assessing such off-target interactions. Although specific kinome scan data for this compound or its close analogs like Acetazolamide are not publicly available, studies on other thiadiazole derivatives have shown activity against kinases such as Akt, FAK, and VEGFR-2. Researchers developing novel thiadiazole-based compounds should consider evaluating them against a broad panel of kinases to assess their selectivity.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay - Stopped-Flow CO₂ Hydration Method

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. It is a highly accurate technique for determining enzyme kinetics.

cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis S1 Enzyme Solution (hCA Isozyme in Buffer) Mix Rapid Mixing (Enzyme +/- Inhibitor with CO₂ Solution) S1->Mix S2 Inhibitor Solution (Test Compound in DMSO/Buffer) S2->Mix S3 CO₂-Saturated Water (Substrate) S3->Mix S4 Indicator Buffer (e.g., Tris with pH indicator) S4->Mix Detect Spectrophotometric Detection (Monitor Absorbance Change of pH Indicator) Mix->Detect Initiates Reaction pH Change Rate Calculate Initial Reaction Rates Detect->Rate Ki Determine Inhibition Constant (Kᵢ) (from dose-response curves) Rate->Ki

Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Protocol Steps:

  • Reagent Preparation : Prepare separate solutions of the carbonic anhydrase isozyme, the test inhibitor at various concentrations, a CO₂-saturated aqueous solution (substrate), and a buffer containing a pH indicator.

  • Instrument Setup : Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Rapid Mixing : The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated solution in the instrument's observation cell.

  • Data Acquisition : The hydration of CO₂ to carbonic acid releases a proton, causing a pH change. This change is monitored in real-time by recording the absorbance of the pH-sensitive indicator.

  • Analysis : The initial rate of the reaction is calculated from the absorbance data. By measuring the rates at different inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Kinase Selectivity Profiling - KINOMEscan™ Assay

The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

cluster_prep Assay Components cluster_reaction Binding Competition cluster_quant Quantification C1 Test Compound Incubate Incubate Components Together C1->Incubate C2 DNA-tagged Kinase C2->Incubate C3 Immobilized Ligand (on solid support) C3->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Competition Occurs Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase-tagged DNA via qPCR Elute->qPCR Kd Calculate Dissociation Constant (Kᵈ) qPCR->Kd Signal inversely proportional to binding affinity

Workflow for KINOMEscan™ Competition Binding Assay.

Protocol Steps:

  • Assay Preparation : Three main components are used: the test compound, a specific kinase tagged with a unique DNA label, and an active-site directed ligand immobilized on a solid support (e.g., beads).

  • Competition Binding : The components are mixed and incubated. The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Separation : The solid support is washed to remove any kinase that did not bind to the immobilized ligand.

  • Quantification : The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis : A low qPCR signal indicates that the test compound effectively competed with the immobilized ligand, signifying a strong interaction. By running the assay with a range of compound concentrations, a dissociation constant (Kᵈ) can be calculated, which reflects the binding affinity.

A Comparative Guide to the In Vivo Efficacy and In Vitro Results of Anti-Angiogenic Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro findings to in vivo efficacy is a critical hurdle in drug discovery. This guide provides a comparative analysis of the anti-angiogenic properties of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives, a class of compounds that has demonstrated potential in both laboratory and preclinical models. By examining the experimental data and methodologies from both settings, we aim to provide a comprehensive resource for researchers in the field of angiogenesis and cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on a representative compound from this class, 6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazin-3-amine.

Table 1: In Vitro Anti-Angiogenic Activity

AssayMetricValue
Rat Aortic Ring AssayIC₅₀1.2 µM

Table 2: In Vivo Anti-Tumor Efficacy

Animal ModelTumor TypeDosageTumor Growth Inhibition
C57BL/6 MiceLewis Lung Carcinoma50 mg/kg/day (p.o.)65%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro: Rat Aortic Ring Assay

This ex vivo assay provides a model for angiogenesis that incorporates the complex interactions of various cell types within a three-dimensional tissue matrix.

Objective: To assess the inhibitory effect of 6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazin-3-amine on microvessel outgrowth from rat aortic explants.

Procedure:

  • Aorta Excision: Thoracic aortas are dissected from 8- to 10-week-old male Wistar rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen gel matrix in 48-well plates.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of the test compound or vehicle control.

  • Quantification: After 7-10 days of incubation, the extent of microvessel outgrowth is quantified by image analysis. The IC₅₀ value is determined as the concentration of the compound that inhibits microvessel growth by 50% compared to the vehicle control.

In Vivo: Lewis Lung Carcinoma Model

This widely used syngeneic mouse model is employed to evaluate the anti-tumor efficacy of novel therapeutic agents.

Objective: To determine the in vivo anti-tumor activity of orally administered 6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazin-3-amine.

Procedure:

  • Tumor Cell Implantation: C57BL/6 mice are subcutaneously inoculated with Lewis Lung Carcinoma (LLC) cells.

  • Treatment Administration: Once tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment and control groups. The test compound is administered orally once daily at a dose of 50 mg/kg. The control group receives the vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured every two days using calipers.

  • Efficacy Evaluation: After a predetermined treatment period (e.g., 14-21 days), the mice are euthanized, and the final tumor volumes and weights are recorded. The percentage of tumor growth inhibition is calculated by comparing the mean tumor size in the treated group to that of the control group.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the targeted biological pathway.

experimental_workflow cluster_invitro In Vitro: Rat Aortic Ring Assay cluster_invivo In Vivo: Lewis Lung Carcinoma Model cluster_data Data Analysis aorta Aorta Excision rings Ring Preparation aorta->rings embed Embedding in Collagen rings->embed treat_vitro Treatment with Compound embed->treat_vitro quantify Quantification of Microvessel Outgrowth treat_vitro->quantify ic50 IC50 Calculation quantify->ic50 implant Tumor Cell Implantation treat_vivo Oral Administration of Compound implant->treat_vivo monitor Tumor Growth Monitoring treat_vivo->monitor evaluate Efficacy Evaluation monitor->evaluate tgi Tumor Growth Inhibition (%) evaluate->tgi vegf_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Compound Thiadiazole Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Benchmarking 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is not extensively available in public literature. This guide provides a comparative framework based on the known biological activities of the broader 1,2,4-thiadiazole class of compounds. For the purpose of this benchmark, representative data from structurally related thiadiazole derivatives are used as a proxy to illustrate potential performance against standard drugs in two key therapeutic areas: oncology and neurodegenerative disease.

Part 1: Anticancer Activity - Targeting the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] This section benchmarks the hypothetical PI3K inhibitory activity of a representative thiadiazole derivative against established PI3K inhibitors.

Data Presentation: In Vitro Efficacy of PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected standard PI3K inhibitors against the PI3Kα isoform and the in vitro cytotoxic activity against a cancer cell line. A representative thiazole derivative with reported PI3K inhibitory action is included for comparison.

CompoundTarget(s)PI3Kα IC50 (nM)MCF-7 Cell Line IC50 (µM)
Pictilisib (GDC-0941)Pan-PI3K30.28
Alpelisib (BYL719)PI3Kα-specific50.55
Representative Thiazole Derivative PI3Kα200.50 - 4.75

Note: Data for the "Representative Thiazole Derivative" is sourced from a study on thiazole derivatives as PI3K/AKT/mTOR pathway inhibitors and may not be representative of this compound.[1]

Experimental Protocols

1. PI3Kα (p110α) Kinase Assay (HTRF)

This assay quantitatively measures the enzymatic activity of PI3Kα and the inhibitory potential of test compounds.

  • Principle: The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF). PI3Kα phosphorylates a PIP2 substrate to produce PIP3. The detection system consists of a Europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and a biotinylated PIP3 tracer recognized by streptavidin-XL665. The PIP3 produced by the enzyme competes with the biotinylated PIP3 tracer, leading to a decrease in the HTRF signal.

  • Procedure:

    • To the wells of a 384-well plate, add the test compound at various concentrations.

    • Add a solution containing the PI3Kα enzyme and the PIP2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the HTRF detection reagents (Europium-cryptate labeled antibody and XL665-labeled streptavidin).

    • Incubate in the dark to allow the detection complex to form.

    • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

    • The IC50 value is calculated from the dose-response curve of the compound's inhibition of the HTRF signal.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of the test compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells AddCompound Add Test Compound (Various Concentrations) SeedCells->AddCompound Incubate72h Incubate (72 hours) AddCompound->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate (4 hours) AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End Cholinergic_Synapse_and_Inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChReceptor ACh Receptor ACh->AChReceptor Binding AChE AChE ACh->AChE AChReceptor->Postsynaptic Signal Transmission CholineAceticAcid Choline + Acetic Acid AChE->CholineAceticAcid Hydrolysis AChE_Inhibitor AChE Inhibitor (e.g., Thiadiazole) AChE_Inhibitor->AChE Inhibition AChE_Assay_Workflow Start Start AddEnzyme Add AChE Enzyme to 96-well Plate Start->AddEnzyme AddInhibitor Add Test Compound (Inhibitor) AddEnzyme->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Add ATCh (Substrate) & DTNB (Chromogen) PreIncubate->AddSubstrate ReadAbsorbance Read Absorbance (412 nm) AddSubstrate->ReadAbsorbance End End ReadAbsorbance->End

References

Comparative analysis of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine derivatives' potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Potency of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Derivatives and Related Compounds

This guide provides a comparative analysis of the biological potency of derivatives structurally related to this compound. Due to the limited availability of comprehensive studies on a homologous series of this specific scaffold, this report synthesizes data from various studies on analogous 1,3,4-thiadiazole and 1,2,4-triazole derivatives possessing a key benzylsulfanyl or benzylthio moiety. The primary therapeutic application investigated is anticancer activity, with a focus on cytotoxicity against various cancer cell lines.

Data Presentation: Potency of Benzylsulfanyl-Thiadiazole/Triazole Derivatives

The following table summarizes the in vitro anticancer potency, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), of several derivatives against a panel of human cancer cell lines. It is important to note that these compounds belong to different but structurally related series, and experimental conditions may vary between studies.

Compound IDDerivative ClassModificationsCancer Cell LineIC50 (µM)Reference
1 N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide4-methoxy on phenylacetamidePC3 (Prostate)22.19 ± 2.1[1]
SKNMC (Neuroblastoma)5.41 ± 0.35[1]
2 N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide2-fluoro on phenylacetamideHT29 (Colon)12.57 ± 0.6[1]
3 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea2-fluoro on phenylureaHeLa (Cervical)0.37[2]
4 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea4-chloro on phenylureaHeLa (Cervical)0.73[2]
5 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea2,6-difluoro on phenylureaHeLa (Cervical)0.95[2]
6 3-(Nitrobenzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amineNitrobenzylthio at C3Bcl-2 expressing cancer cellsSub-micromolar[3]

Experimental Protocols

The most common method utilized to determine the anticancer potency of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT Cytotoxicity Assay
  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group receiving medium with DMSO (vehicle) only is also included.

    • The plates are then incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete solubilization.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. The STAT3 and tyrosine kinase pathways are frequently implicated.

Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Experimental workflow for determining the IC50 values of test compounds.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation inhibitor Thiadiazole Derivative inhibitor->STAT3_active Inhibition transcription Gene Transcription (Proliferation, Survival) DNA->transcription cytokine Cytokine cytokine->receptor Binding

References

Validating the Mechanism of Action of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis to elucidate the potential mechanism of action of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine by examining its performance alongside structurally related compounds with established biological activities. The information presented is based on existing experimental data for analogous compounds, offering a framework for validating the therapeutic potential of this specific molecule.

Postulated Mechanism of Action and Comparative Landscape

While direct experimental validation for this compound is not extensively documented in publicly available literature, the broader family of amino-thiadiazole derivatives has been implicated in various cellular processes. Based on the activities of similar compounds, a primary hypothesized mechanism of action for this compound is the inhibition of key signaling pathways involved in cell proliferation and survival , positioning it as a potential anticancer or antimicrobial agent.

This guide will compare the parent compound to other substituted thiadiazole derivatives that have demonstrated activities in these areas. The comparison will focus on their effects on cancer cell lines and bacterial strains, providing a basis for inferring the efficacy and potential therapeutic targets of this compound.

Comparative Efficacy Data

The following table summarizes the cytotoxic and antimicrobial activities of various thiadiazole derivatives, providing a quantitative comparison for evaluating the potential of this compound.

Compound/AlternativeTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)Reference
Hypothesized: this compound AnticancerVarious Cancer Cell LinesData Not Available-
5-amino-1,3,4-thiadiazole appended isatins (UZ-3, UZ-4, UZ-5, UZ-12)AntiproliferativeU2OSInduces significant morphological changes[1]
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolonesAntibacterialStaphylococcus aureusComparable or more potent than norfloxacin and ciprofloxacin[2]
5-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazoleAntidepressantIn vivo mouse modelsDecreased immobility time by 77.99%[3]
5-phenyl-1:3:4-thiadiazoleMuscle RelaxantIn vivo mouse modelsParalysing effects[4]

Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., U2OS, HeLa, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Assessment (Broth Microdilution Method)
  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB).

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included in each assay.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound and a typical experimental workflow for its validation.

G cluster_pathway Hypothesized Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Thiadiazole 3-(Benzylsulfanyl)-1,2,4- thiadiazol-5-amine Thiadiazole->MEK Thiadiazole->ERK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

G cluster_workflow Experimental Workflow for MoA Validation Start Compound Synthesis & Characterization Screening In vitro Screening (e.g., MTT, MIC assays) Start->Screening Hit Hit Identification (Active Compounds) Screening->Hit TargetID Target Identification (e.g., Kinase Profiling, Proteomics) Hit->TargetID Validation Target Validation (e.g., Western Blot, siRNA) TargetID->Validation InVivo In vivo Efficacy (Animal Models) Validation->InVivo End Mechanism of Action Elucidated InVivo->End

Caption: A typical workflow for validating the mechanism of action.

References

Orthogonal Assays to Confirm 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine Activity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a hit compound from a primary high-throughput screen (HTS) is a critical step to ensure its genuine biological activity and to justify further investigation. This guide provides a comparative overview of orthogonal assays to confirm the hypothetical activity of a novel compound, 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine, identified as a potential kinase inhibitor. Orthogonal assays, which employ different technologies and detection principles from the primary assay, are essential for eliminating false positives and building confidence in the hit compound's mechanism of action.

This guide will detail the experimental protocols for three distinct orthogonal assays: a biochemical assay (Time-Resolved Fluorescence Resonance Energy Transfer), a biophysical assay (Surface Plasmon Resonance), and a cell-based assay (Cell Viability). Hypothetical experimental data is presented to illustrate the confirmation process.

Experimental Workflow for Hit Confirmation

The confirmation of a hit compound typically follows a multi-step workflow designed to rigorously assess its activity and properties. This process starts with the confirmation of the initial hit in the primary assay, followed by a series of orthogonal assays to validate the activity through different methodologies.

G Primary_Screen Primary Screen (e.g., Kinase Activity Assay) Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Primary_Screen->Hit_Confirmation Orthogonal_Assay_1 Orthogonal Assay 1 (TR-FRET) Hit_Confirmation->Orthogonal_Assay_1 Orthogonal_Assay_2 Orthogonal Assay 2 (SPR) Orthogonal_Assay_1->Orthogonal_Assay_2 Orthogonal_Assay_3 Orthogonal Assay 3 (Cell Viability Assay) Orthogonal_Assay_2->Orthogonal_Assay_3 Validated_Hit Validated Hit Orthogonal_Assay_3->Validated_Hit

Caption: A typical workflow for hit validation and confirmation.
Hypothetical Kinase Signaling Pathway

To provide context for the orthogonal assays, we will consider a hypothetical scenario where this compound inhibits a key kinase in the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF (Target of Compound) RAS->RAF MEK MEK RAF->MEK Inhibited by 3-(Benzylsulfanyl)-1,2,4- thiadiazol-5-amine ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: A simplified MAPK/ERK signaling pathway.

Experimental Protocols for Orthogonal Assays

To confirm the activity of this compound, a series of orthogonal assays are performed. Below are the detailed protocols for each assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate using a different technology from the primary screen.[1]

Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium (donor) and a fluorescent tag on the substrate (acceptor) into close proximity, resulting in a FRET signal.[2]

Protocol:

  • Add 2 µL of this compound or control compound dilutions in DMSO to a 384-well assay plate.

  • Add 4 µL of the target kinase solution in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a mixture of the fluorescently-labeled substrate and ATP to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Surface Plasmon Resonance (SPR) Binding Assay

This biophysical assay directly measures the binding of the compound to the target kinase, providing information on binding affinity and kinetics.[3]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target kinase is immobilized. Binding of the compound to the kinase causes a change in mass, which is detected in real-time as a change in the SPR signal.[4]

Protocol:

  • Immobilize the purified target kinase onto a sensor chip according to the manufacturer's instructions.

  • Prepare a dilution series of this compound in a suitable running buffer.

  • Inject the compound dilutions over the sensor surface for a defined association time (e.g., 120 seconds).

  • Flow running buffer over the surface for a defined dissociation time (e.g., 300 seconds).

  • Regenerate the sensor surface if necessary with a mild regeneration solution.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

CellTiter-Glo® Luminescent Cell Viability Assay

This cell-based assay assesses the effect of the compound on the viability of cancer cells that are dependent on the target kinase's signaling pathway.[5]

Principle: The assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[6] A proprietary luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal.[7]

Protocol:

  • Seed cancer cells into a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound or control compounds and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Comparative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the three orthogonal assays for this compound and a known inhibitor as a positive control.

Assay TypeMetricThis compoundPositive Control (Known Inhibitor)Negative Control (Inactive Compound)
TR-FRET Kinase Assay IC₅₀1.2 µM0.5 µM> 100 µM
SPR Binding Assay Kᴅ2.5 µM0.8 µMNo Binding Detected
Cell Viability Assay GI₅₀5.8 µM2.1 µM> 100 µM

IC₅₀: The half maximal inhibitory concentration. Kᴅ: The equilibrium dissociation constant. GI₅₀: The half maximal growth inhibitory concentration.

Conclusion

The consistent activity of this compound across three distinct orthogonal assays strongly suggests that it is a genuine inhibitor of the target kinase. The biochemical TR-FRET assay confirms its ability to inhibit the enzyme's catalytic activity. The biophysical SPR assay demonstrates direct binding to the target protein. Finally, the cell-based viability assay indicates that the compound's biochemical and biophysical activity translates to a functional effect in a relevant cellular context. This rigorous validation process provides a solid foundation for advancing this compound into further lead optimization studies.

References

Safety Operating Guide

Proper Disposal of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste streams. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Hazard Summary and Safety Precautions

Known and Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Similar compounds are known to be harmful or very toxic to aquatic life, potentially with long-lasting effects.[4]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat must be worn at all times.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if dust is generated.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and to facilitate correct disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Unused or expired this compound.

    • Grossly contaminated items such as weighing boats, contaminated paper towels, and disposable labware.

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Rinsate from decontaminating glassware or equipment.

  • Sharps Waste:

    • Any contaminated sharps, including needles, Pasteur pipettes, and broken glass.

Step 2: Container Management

  • Use only containers that are in good condition and are compatible with the chemical.

  • Keep all waste containers securely closed except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard").[5]

Step 3: Storage

  • Store segregated waste in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Experimental Workflow for Disposal

The following workflow outlines the procedural steps for the disposal of this compound.

cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Identify Waste Type (Solid, Liquid, Sharps) A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharps F Label Container Correctly: 'Hazardous Waste' 'this compound' Hazards: Toxic, Irritant, Environmental Hazard C->F D->F E->F G Keep Container Securely Closed F->G H Store in Designated Area G->H I Contact Institutional EHS or Licensed Waste Disposal Service H->I J Complete Waste Disposal Forms I->J K Scheduled Pickup by Authorized Personnel J->K

Caption: Workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is essential to mitigate any potential risks.

Procedure StepAction
1. Evacuate and Ventilate Evacuate all non-essential personnel from the immediate vicinity of the spill. Ensure the area is well-ventilated.
2. Contain Spill For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
3. Clean Area Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
4. Collect Waste All cleaning materials and contaminated absorbents must be collected and disposed of as solid hazardous waste.
5. Report Incident Report the spill to your institution's EHS department in accordance with their established protocols.

Decontamination:

  • All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • The rinsate and cleaning materials used for decontamination should be collected and disposed of as hazardous liquid and solid waste, respectively.[5]

  • Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal in regular trash after the label has been defaced.[7][8]

Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5] All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][9]

The logical relationship for determining the final disposal pathway is illustrated below.

A Generation of This compound Waste B Is the waste properly segregated and contained? A->B C Segregate and contain per protocol B->C No D Contact Institutional EHS or Licensed Waste Disposal Service B->D Yes C->B E Waste is collected by authorized personnel for final disposal D->E

Caption: Logical flow for the final disposal of this compound waste.

References

Personal protective equipment for handling 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS No. 83757-08-8). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the known hazards and the required protective equipment.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritationSkin Irritation, Category 2Gloves: Compatible chemical-resistant gloves. Inspect before use and use proper removal technique. Protective Clothing: Lab coat or other suitable protective clothing.
Causes serious eye irritationEye Irritation, Category 2AEye/Face Protection: Government-approved safety goggles or face shield.
May cause respiratory irritationSTOT SE, Category 3Respiratory Protection: Use a government-approved respirator if dusts are generated or if working in a poorly ventilated area. A NIOSH-approved P2 filter is recommended.
Very toxic to aquatic life with long lasting effectsAquatic Hazard, Chronic 1Take precautions to prevent release into the environment.

Operational Plan for Safe Handling

Follow these step-by-step instructions to ensure the safe handling of this compound throughout your experimental workflow.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure a safety shower and eye wash station are readily accessible.[3]

  • Remove all sources of ignition.[4] Use spark-proof tools if applicable.[4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above.

3. Chemical Handling:

  • Avoid breathing dust or vapors.[1][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Weigh and transfer the chemical in a designated area, minimizing the generation of dust.

  • Keep the container tightly closed when not in use.[1][3][5]

4. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling.[1][2][3]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and properly store or dispose of contaminated PPE. Wash contaminated clothing before reuse.[3]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][3][5] If skin irritation occurs, get medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][5] This should be done through an approved waste disposal plant.[1][2][5] Do not let the product enter drains.[3][5]

  • Contaminated Materials: Any materials used for containment and cleanup, such as absorbent pads, should be collected and placed in a suitable, closed container for disposal.[4]

  • Uncleaned Containers: Handle uncleaned containers as you would the product itself.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of a typical laboratory workflow involving this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Procedure B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Weighing & Transfer (Minimize Dust) C->D Proceed to Handling E Reaction/Experiment Setup D->E F Monitor Experiment E->F G Decontaminate Workspace & Equipment F->G Experiment Complete H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Doff & Dispose of PPE I->J K Wash Hands Thoroughly J->K L Spill or Exposure Occurs M Follow First Aid Procedures L->M N Notify Supervisor & EHS M->N

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.